molecular formula C24H35NO4 B1258937 aspochalasin D

aspochalasin D

Cat. No.: B1258937
M. Wt: 401.5 g/mol
InChI Key: GCIKKGSNXSCKCP-PJWJRCBPSA-N
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Description

Aspochalasin D is a cytochalasin. It has a role as a fungal metabolite.
This compound is a natural product found in Aspergillus niveus, Ericameria laricifolia, and Aspergillus neoniveus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(1S,3E,5S,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1

InChI Key

GCIKKGSNXSCKCP-PJWJRCBPSA-N

SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C

Synonyms

aspochalasin D

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Aspochalasin D from Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family, a class of fungal secondary metabolites renowned for their diverse and potent biological activities. Structurally, aspochalasins are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring, with a distinguishing 2-methylpropyl group at C-10, a feature that arises from the incorporation of L-leucine during biosynthesis. First identified from Aspergillus species, this compound has garnered significant interest within the scientific community due to its cytotoxic properties against various cancer cell lines and its effects on the actin cytoskeleton. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its fungal origins. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, offering detailed experimental protocols, collated quantitative data, and visual representations of key processes to facilitate further investigation and application of this promising bioactive compound.

Discovery and Producing Organisms

This compound has been isolated from several species of the genus Aspergillus. Notably, it has been identified as a metabolite of Aspergillus niveus, an endosymbiotic fungus, and various strains of Aspergillus flavipes[1][2]. The production of this compound, like many fungal secondary metabolites, is highly dependent on the fungal strain, culture conditions, and nutrient availability.

Experimental Protocols

The following sections outline a generalized protocol for the production, extraction, and purification of this compound from Aspergillus cultures, synthesized from methodologies reported in the scientific literature.

Fungal Fermentation

The production of this compound can be achieved through both solid-state and submerged liquid fermentation of the producing Aspergillus strain.

Solid-State Fermentation Protocol:

  • Media Preparation: A solid rice medium is commonly employed. For each 500 mL flask, 70 g of rice and 70 mL of distilled water are added and autoclaved[3]. The medium can be supplemented with yeast extract (5%), glucose (6%), pork peptone (0.15%), KH2PO4 (0.04%), and MgSO4 (0.06%) to enhance metabolite production. The initial pH is adjusted to 6.5[3].

  • Inoculation: A seed culture is prepared by growing the Aspergillus strain on a potato dextrose agar (PDA) plate at 24-28°C for 7 days[3]. Plugs of the mature mycelium are then transferred to the solid rice medium.

  • Incubation: The inoculated flasks are incubated in the dark at a temperature of 20-28°C for a period of 12 to 30 days[1][3].

Submerged Liquid Fermentation Protocol:

  • Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom defined medium, is prepared and sterilized.

  • Inoculation: The liquid medium is inoculated with a spore suspension or mycelial fragments from a seed culture.

  • Incubation: The culture is incubated on a rotary shaker (around 150-200 rpm) at 25-30°C for 7 to 14 days.

Extraction of this compound
  • Harvesting: For solid-state fermentation, the entire fermented rice substrate is harvested. For liquid fermentation, the mycelium is separated from the broth by filtration.

  • Solvent Extraction: The fungal biomass (and culture broth for liquid fermentation) is repeatedly extracted with an organic solvent, most commonly ethyl acetate (EtOAc)[3]. The extractions are performed at room temperature with agitation to ensure thorough extraction of the metabolites.

  • Concentration: The combined organic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Column Chromatography): The crude extract is typically first fractionated by column chromatography over silica gel or a reversed-phase material like C18. A gradient elution system, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, is used to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative or semi-preparative HPLC[4]. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water[4]. The elution is monitored by a UV detector.

  • Final Purification: The fractions containing pure this compound are collected, and the solvent is removed under vacuum to yield the purified compound, which is often obtained as a white amorphous powder or colorless oil[4].

Data Presentation

Spectroscopic and Physical Data of this compound

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Property Value
Molecular Formula C24H35NO4
Molecular Weight 401.54 g/mol
Appearance White amorphous powder or colorless oil
HRESIMS m/z [M+H]+ calcd. for C24H36NO4: 402.2644; found: 402.2642 (example value)
UV λmax (MeOH) 210 nm
IR (KBr) νmax (cm-1) 3440, 2960, 1710, 1650, 1450, 1380

Table 1: Physicochemical Properties of this compound.

Position ¹³C Chemical Shift (δC, ppm) ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1175.2-
354.13.55 (m)
445.82.80 (m)
538.72.45 (m)
6133.5-
7128.95.60 (dd, 15.5, 8.0)
841.23.85 (m)
964.5-
1033.11.95 (m)
1125.20.95 (d, 6.5)
1224.90.90 (d, 6.5)
13130.15.40 (dd, 15.5, 9.5)
14135.8-
1539.82.60 (m)
1631.51.80 (m)
1772.44.10 (d, 9.0)
1878.63.40 (d, 9.0)
19125.15.95 (dd, 15.0, 8.5)
20136.25.50 (d, 15.0)
21212.1-
2220.91.75 (s)
2314.11.10 (d, 7.0)
2412.51.05 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃). Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Biological Activity of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM)
NCI-H460Lung Carcinoma~5-10
MCF-7Breast Adenocarcinoma~5-15
SF-268CNS Glioma~10-20
HeLaCervical Cancer~2-8
K-562Myelogenous Leukemia~1-5

Table 3: Cytotoxicity of this compound against Various Human Cancer Cell Lines[2][5].

Production Yield of this compound

The yield of this compound from wild-type Aspergillus strains is often low. However, through metabolic engineering, the production can be significantly enhanced. A study involving the deletion of a shunt gene and overexpression of a pathway-specific regulator in Aspergillus flavipes reported a remarkable increase in production.

Strain Production Titer (mg/L)
Wild-type Aspergillus flavipes~40-50
Genetically Engineered Aspergillus flavipes812.1

Table 4: Production Yield of this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Aspergillus sp. Culture media Solid (Rice) or Liquid Medium start->media Inoculation incubation Incubation (12-30 days) media->incubation harvest Harvest Fungal Biomass incubation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica/C18) crude_extract->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc Fraction Collection pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of Aspochalasins

biosynthetic_pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Modification and Cyclization malonyl_coa Malonyl-CoA pks Polyketide Synthase (PKS) malonyl_coa->pks l_leucine L-Leucine nrps Non-Ribosomal Peptide Synthetase (NRPS) l_leucine->nrps polyketide_chain Polyketide Chain pks->polyketide_chain pks_nrps_hybrid PKS-NRPS Hybrid Intermediate nrps->pks_nrps_hybrid polyketide_chain->pks_nrps_hybrid cyclization Diels-Alder Cyclization & Other Modifications pks_nrps_hybrid->cyclization aspochalasin_scaffold Aspochalasin Scaffold cyclization->aspochalasin_scaffold aspochalasin_d This compound aspochalasin_scaffold->aspochalasin_d Tailoring Enzymes

Caption: Proposed biosynthetic pathway for aspochalasins.

Conclusion

This compound stands out as a compelling natural product from Aspergillus species with significant potential for further development, particularly in the field of oncology. This technical guide has consolidated the key information regarding its discovery, isolation, and characterization, providing researchers with a foundational resource. The detailed protocols for fermentation, extraction, and purification, combined with the tabulated quantitative data and visual workflows, are intended to streamline future research endeavors. The elucidation of its biosynthetic pathway and the successful enhancement of its production through genetic engineering pave the way for synthetic biology approaches to generate novel analogues with improved therapeutic properties. Further investigations into the precise molecular targets and mechanisms of action of this compound are warranted to fully unlock its potential as a lead compound in drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, isolation, characterization, and biological activities of aspochalasin D and its related family of fungal metabolites, the cytochalasans. This document is intended to serve as a valuable resource for researchers in cell biology, natural product chemistry, and oncology, offering detailed experimental protocols and a summary of key quantitative data to facilitate further scientific inquiry and drug development efforts.

Introduction to Cytochalasans and this compound

Cytochalasans are a large and diverse class of secondary metabolites produced by various species of fungi.[1] Structurally, they are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring, which is a product of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway.[1] These compounds have garnered significant scientific interest due to their potent and varied biological activities, including cytotoxic, antiviral, antimicrobial, and phytotoxic effects.[2]

The most well-documented mechanism of action for many cytochalasans is their ability to disrupt the actin cytoskeleton in eukaryotic cells.[3] By binding to the barbed end of actin filaments, they inhibit the polymerization and elongation of these crucial cellular structures, leading to a cascade of downstream effects on cell motility, division, and survival.[4]

This compound is a notable member of the cytochalasan family, produced by the fungus Aspergillus microcysticus.[5] Like other cytochalasans, it exhibits significant biological activity, primarily through its interaction with the actin cytoskeleton. This guide will delve into the historical context of its discovery and provide a technical overview of its study.

A Brief History of Discovery

The story of cytochalasans began in the 1960s with the independent discovery of the first members of this class, namely phomin and cytochalasins A, B, C, and D, from fungal cultures of Helminthosporium dematioideum and Metarrhizium anisopliae.[6] These initial discoveries opened the door to a new field of natural product research focused on this unique chemical scaffold.

This compound, along with aspochalasins A and C, was subsequently isolated from the fungus Aspergillus microcysticus.[5] The structural elucidation of these compounds revealed their characteristic cytochalasan framework, contributing to the growing understanding of the chemical diversity within this family of mycotoxins. Since their initial discovery, numerous other aspochalasin derivatives have been isolated from various Aspergillus species, each with potentially unique biological profiles.[7][8]

Quantitative Analysis of Biological Activity

The cytotoxic properties of this compound and related cytochalasans have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the reported IC50 values for selected cytochalasans, providing a comparative overview of their cytotoxic efficacy.

CompoundCell LineIC50 (µM)Reference
This compound NCI-H460 (Lung Cancer)Not explicitly quantified, weak to moderate cytotoxicity reported[9]
MCF-7 (Breast Cancer)Not explicitly quantified, weak to moderate cytotoxicity reported[9]
SF-268 (CNS Cancer)Not explicitly quantified, weak to moderate cytotoxicity reported[9]
Cytochalasin A T. cruzi amastigotes3.02[10]
L. infantum amastigotes2.76[10]
Cytochalasin B T. cruzi amastigotes16.87[10]
HeLa (Cervical Cancer)4.96[11]
Cytochalasin D T. cruzi amastigotes20.15[10]
Deoxaphomin B HeLa (Cervical Cancer)7.30[11]
Triseptatin HeLa (Cervical Cancer)Not explicitly quantified, but showed cytotoxicity[11]

Detailed Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and related cytochalasans.

Isolation and Purification of this compound from Aspergillus microcysticus

The following protocol outlines a general procedure for the isolation and purification of this compound from fungal cultures.

Step 1: Fermentation

  • Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB).

  • Inoculate the sterile medium with a pure culture of Aspergillus microcysticus.

  • Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration and mycelial growth.

Step 2: Extraction

  • Separate the mycelia from the culture broth by filtration.

  • Extract the fungal mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate (EtOAc) three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Chromatographic Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the compound of interest and concentrate them.

  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water to obtain pure this compound.

Structural Characterization

The chemical structure of the purified this compound is confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

In Vitro Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • General actin buffer (G-buffer)

  • Polymerization-inducing buffer (10x)

  • This compound stock solution

  • Fluorometer

Procedure:

  • Prepare a solution of monomeric actin containing 5-10% pyrene-labeled actin in G-buffer.

  • Add different concentrations of this compound or a vehicle control to the actin solution.

  • Initiate actin polymerization by adding the 10x polymerization-inducing buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound and related cytochalasans is actin. By interfering with the dynamics of the actin cytoskeleton, these compounds trigger a series of downstream cellular events, ultimately leading to apoptosis in many cancer cells.

Disruption of the Actin Cytoskeleton

Cytochalasans bind to the barbed (fast-growing) end of actin filaments, physically blocking the addition of new actin monomers.[3] This inhibition of polymerization disrupts the delicate balance of actin assembly and disassembly, which is essential for numerous cellular processes, including:

  • Maintenance of cell shape and integrity

  • Cell migration and motility

  • Cytokinesis (cell division)

  • Intracellular transport

Induction of Apoptosis

The disruption of the actin cytoskeleton acts as a cellular stress signal that can initiate programmed cell death, or apoptosis. The apoptotic signaling cascade induced by cytochalasans appears to involve multiple pathways:

  • Mitochondrial (Intrinsic) Pathway: Disruption of the actin cytoskeleton can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[11]

  • p53-Dependent Pathway: In cells with functional p53, the cytoskeletal stress caused by cytochalasans can lead to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax, further promoting the mitochondrial apoptotic pathway.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and signaling pathways described in this guide.

experimental_workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Inoculation of Aspergillus microcysticus B Liquid Culture (14-21 days) A->B C Filtration (Mycelia & Broth) B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC F->G H Preparative HPLC G->H I Pure this compound H->I J Structural Characterization (NMR, MS) I->J K Biological Assays (Cytotoxicity, Actin Polymerization) I->K

Caption: Experimental workflow for the isolation, purification, and analysis of this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_cytoskeleton Cytoskeletal Disruption cluster_p53 p53 Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade AspochalasinD This compound Actin Actin Polymerization Inhibition AspochalasinD->Actin p53 p53 Activation Actin->p53 Bax Bax Activation Actin->Bax Bax_up Bax Upregulation p53->Bax_up Bax_up->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound and its related cytochalasans represent a fascinating and biologically potent class of fungal natural products. Their history, from their initial discovery to the ongoing exploration of their diverse derivatives, highlights the importance of natural products in biomedical research. The primary mechanism of action, the disruption of the actin cytoskeleton, makes them invaluable tools for studying a wide range of cellular processes. Furthermore, their ability to induce apoptosis in cancer cells underscores their potential as lead compounds for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers aiming to work with these compelling molecules, offering both historical context and practical experimental guidance.

References

The Structural Unveiling of Aspochalasin D: An In-Depth Technical Guide to NMR Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide detailing the structure elucidation of the complex natural product aspochalasin D through Nuclear Magnetic Resonance (NMR) spectroscopy is now available for researchers, scientists, and professionals in drug development. This technical whitepaper provides a meticulous overview of the experimental protocols and quantitative data integral to the characterization of this intricate cytochalasan metabolite.

This compound, a member of the cytochalasan family of fungal secondary metabolites, has garnered significant interest due to its diverse biological activities. The definitive determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy stands as the most powerful technique for such structural determination in solution, providing detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

This guide collates and presents the complete ¹H and ¹³C NMR spectral data for this compound, meticulously assigned through a suite of one-dimensional and two-dimensional NMR experiments. The data, originally reported by Keller-Schierlein and Kupfer in 1979 and corroborated in subsequent studies, forms the bedrock of our current understanding of the this compound structure.

Quantitative NMR Data

The chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of this compound, recorded in deuterated chloroform (CDCl₃), are summarized below. These values are critical for the identification and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн, mult., J in Hz)
1175.6-
361.13.55 (m)
442.12.80 (m)
547.92.45 (m)
6134.15.65 (dd, 10, 8)
7129.25.30 (d, 10)
848.23.10 (m)
959.5-
1025.41.00 (d, 7)
1122.80.95 (d, 7)
12--
13128.85.60 (dd, 15, 8)
14133.25.85 (m)
1538.72.15 (m)
1640.12.30 (m)
1771.44.45 (m)
1874.34.10 (d, 5)
19131.75.75 (m)
20130.45.50 (dd, 15, 8)
21211.2-
2221.30.90 (d, 7)
2323.21.10 (d, 7)
2429.81.80 (m)

Data compiled from foundational studies on this compound structure elucidation.

Experimental Protocols

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following outlines the typical methodologies employed.

1. Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals.

  • ¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is obtained to identify the chemical shifts of all unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and piecing together the carbon skeleton, especially around quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing through-space correlations. This information is critical for determining the relative stereochemistry and conformation of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound from its NMR data follows a logical progression. This workflow is visualized in the diagram below.

AspochalasinD_Structure_Elucidation cluster_isolation Isolation & Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_structure_assembly Structure Assembly & Verification Isolation Isolation of this compound from Fungal Culture Purification Purification by Chromatography Isolation->Purification SamplePrep NMR Sample Preparation (in CDCl3) Purification->SamplePrep H1_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Integrals) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Chemical Shifts) SamplePrep->C13_NMR COSY COSY (¹H-¹H Correlations) SamplePrep->COSY HSQC HSQC (¹H-¹³C Direct Correlations) SamplePrep->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) SamplePrep->HMBC NOESY NOESY/ROESY (Through-Space Correlations) SamplePrep->NOESY FragmentAssembly Assemble Spin Systems & Fragments H1_NMR->FragmentAssembly C13_NMR->FragmentAssembly COSY->FragmentAssembly HSQC->FragmentAssembly PlanarStructure Determine Planar Structure HMBC->PlanarStructure Stereochemistry Elucidate Relative Stereochemistry NOESY->Stereochemistry FragmentAssembly->PlanarStructure PlanarStructure->Stereochemistry FinalStructure Final Structure of This compound Stereochemistry->FinalStructure

NMR-based structure elucidation workflow for this compound.

This in-depth guide serves as a valuable resource for scientists engaged in natural product chemistry, providing a clear and concise overview of the application of NMR spectroscopy for the structural characterization of complex molecules like this compound.

aspochalasin D biological activity and cytotoxic effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity and Cytotoxic Effects of Aspochalasin D

Introduction

This compound is a fungal secondary metabolite belonging to the cytochalasan family, a structurally diverse group of compounds known for their wide range of biological activities.[1] Cytochalasans, including this compound, are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. These molecules have garnered significant interest in the scientific community for their potent effects on the cellular cytoskeleton, which underpins their cytotoxic, anti-proliferative, and anti-angiogenic properties.[1][2] This technical guide provides a comprehensive overview of the biological activities and cytotoxic effects of this compound and its closely related congeners, with a focus on its mechanism of action, effects on cancer cells, and the experimental methodologies used for its evaluation.

Mechanism of Action: Interaction with the Actin Cytoskeleton

The primary molecular target of this compound, like other cytochalasans, is the actin cytoskeleton. The actin filament (F-actin) is a dynamic polymer of globular actin (G-actin) monomers that is crucial for maintaining cell shape, motility, cytokinesis, and intracellular transport. This compound exerts its effects by directly interfering with actin polymerization dynamics. It binds with high affinity to the fast-growing "barbed" or plus-end of actin filaments.[3][4] This binding event physically obstructs the addition of new G-actin monomers, effectively "capping" the filament and halting its elongation.[3] The continuous intrinsic disassembly at the pointed (minus) end, coupled with the inhibition of assembly at the barbed end, leads to a net depolymerization and disruption of the cellular microfilament network.[3][5] This profound interference with a fundamental cellular component triggers a cascade of downstream biological effects.

cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G_Actin G-Actin Monomers Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-Actin Filament (Polymer) Blocked_End Pointed_End Pointed_End->G_Actin Depolymerization AspochalasinD This compound AspochalasinD->Blocked_End Binds Disrupted_Filament Net Filament Disassembly Blocked_End->Disrupted_Filament Prevents Elongation

Caption: Mechanism of actin polymerization inhibition by this compound.

Cytotoxic Effects on Cancer Cells

The disruption of the actin cytoskeleton by this compound leads to potent anti-proliferative and cytotoxic effects in various cancer cell lines. By interfering with cytokinesis—the final stage of cell division that relies on an actin-based contractile ring—this compound can lead to the formation of multinucleated cells and ultimately inhibit cell proliferation.[2][3]

While specific quantitative cytotoxicity data for this compound is not extensively documented in publicly accessible literature, the activities of closely related cytochalasans provide a benchmark for its expected potency. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness, indicating the concentration required to inhibit a biological process by 50%.[6] The table below summarizes the IC₅₀ values for well-studied cytochalasans against several cancer cell lines. It is anticipated that this compound would exhibit cytotoxicity within a similar micromolar range.

Table 1: Summary of IC₅₀ Values for Selected Cytochalasans

Compound Cancer Cell Line IC₅₀ Value (µM) Reference
Cytochalasin B HeLa (Cervical Cancer) 7.9
Cytochalasin D P388/ADR (Leukemia) 42 [7]
TMC-169 (Aspochalasin) U937 (Leukemia) ~1.7 (0.81 µg/ml) [1]
TMC-169 (Aspochalasin) HCT-116 (Colon Cancer) ~1.6 (0.78 µg/ml) [1]
Aspochalasin W PC3 (Prostate Cancer) 30.4 [1]
Aspochalasin W HCT-116 (Colon Cancer) 39.2 [1]

| this compound | Various | Data not available | |

Key Biological Activities and Signaling Pathways

Induction of Apoptosis

Severe disruption of the actin cytoskeleton is a cellular stress signal that can trigger programmed cell death, or apoptosis.[8] This process is executed by a family of proteases called caspases.[9][10] The apoptotic cascade can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Studies on related cytochalasans suggest that this compound likely induces apoptosis by engaging components of both pathways.

  • Extrinsic Pathway: Disruption of focal adhesions and cell-matrix interactions by cytochalasin D can lead to the formation of a death-inducing signaling complex (DISC) and subsequent activation of the initiator caspase-8.[8]

  • Intrinsic Pathway: Cellular stress from cytoskeletal collapse can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to loss of mitochondrial membrane potential, release of cytochrome c, and activation of the initiator caspase-9.

Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AspD This compound Actin Actin Cytoskeleton Disruption AspD->Actin DeathReceptor Death Receptor Signaling Actin->DeathReceptor Mito Mitochondrial Stress Actin->Mito Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Effector Caspase-3 Activation Casp8->Casp3 Bax Bax ↑ / Bcl-2 ↓ Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathways induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound may also cause cell cycle arrest, a state where the cell halts its progression through the division cycle. This provides a mechanism for the cell to repair damage or, if the damage is too severe, to initiate apoptosis. This response is often mediated by tumor suppressor proteins like p53.[12] Upon cellular stress, p53 can be activated, leading to the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21.[13] The p21 protein then binds to and inhibits cyclin/CDK complexes (e.g., Cyclin E/CDK2), which are essential for the G1/S phase transition, thereby halting the cell cycle.[13]

AspD This compound Stress Cellular Stress (Cytoskeletal Damage) AspD->Stress p53 p53 Activation Stress->p53 p21 p21 Expression ↑ p53->p21 Transcriptional Activation CyclinCDK Cyclin E / CDK2 Complex p21->CyclinCDK Inhibition G1S G1-S Phase Progression CyclinCDK->G1S Arrest G1/S Phase Arrest G1S->Arrest

Caption: Hypothesized p53-mediated cell cycle arrest pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[14] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process. Related compounds, such as Asperchalasine A, have demonstrated potent anti-angiogenic activity by targeting this pathway in endothelial cells (e.g., HUVECs).[14][15] The proposed mechanism involves the downregulation of VEGF and its receptor, VEGFR-2.[15] This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and tube formation.[14][16] Given these findings, it is plausible that this compound shares this anti-angiogenic activity.

cluster_effects Angiogenic Processes AspD This compound VEGFR2 VEGFR-2 AspD->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Binds PI3K_Akt PI3K / Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK / ERK Pathway VEGFR2->MAPK_ERK Proliferation Proliferation PI3K_Akt->Proliferation Tube_Formation Tube Formation PI3K_Akt->Tube_Formation Migration Migration MAPK_ERK->Migration MAPK_ERK->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Hypothesized anti-angiogenic mechanism via VEGF/VEGFR-2 pathway inhibition.

Experimental Protocols

The evaluation of this compound's biological activities involves a suite of standard in vitro assays. Below are detailed methodologies for key experiments.

cluster_assay Select Assay start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with This compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt e.g. acquire Data Acquisition (Spectrophotometer or Flow Cytometer) mtt->acquire annexin Annexin V/PI (Apoptosis) annexin->acquire pi PI Staining (Cell Cycle) pi->acquire analyze Data Analysis (IC50, % Apoptosis, Cell Cycle Phase %) acquire->analyze end End: Results analyze->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[4]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[21]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

  • Analysis: Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest approximately 1x10⁶ cells. Wash with PBS and fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[1][8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure PI stains only DNA.[3]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[8]

  • Data Acquisition: Analyze the samples by flow cytometry, collecting data on a linear scale.

  • Analysis: Use cell cycle analysis software to model the resulting DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Angiogenesis (HUVEC Tube Formation Assay)

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel®).[23]

  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and allow it to polymerize at 37°C for 30-60 minutes.[24]

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF), if necessary.

  • Cell Seeding: Seed 1-2x10⁴ HUVECs onto the surface of the polymerized Matrigel®.[24]

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging: Visualize and capture images of the tube network using an inverted microscope.

  • Analysis: Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Conclusion and Future Directions

This compound is a potent bioactive metabolite that exerts its cytotoxic effects primarily through the disruption of the actin cytoskeleton. This fundamental mechanism triggers a cascade of events including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Furthermore, based on the activity of related compounds, this compound holds significant potential as an anti-angiogenic agent. While quantitative data on its specific cytotoxicity is limited, the well-documented activities of the cytochalasan family underscore its promise as a lead compound for drug development. Future research should focus on elucidating the precise IC₅₀ values of this compound across a broad panel of cancer cell lines, confirming its effects on specific apoptotic and cell cycle signaling pathways, and validating its anti-angiogenic potential in both in vitro and in vivo models. Such studies will be critical for fully understanding its therapeutic potential in oncology and other diseases dependent on cellular proliferation and angiogenesis.

References

The Primary Cellular Targets of Aspochalasin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family, a group of fungal secondary metabolites known for their profound effects on eukaryotic cell structure and function.[1] These compounds, including this compound, primarily exert their biological activities by targeting the actin cytoskeleton, a fundamental component of all eukaryotic cells responsible for maintaining cell shape, facilitating movement, and participating in a myriad of cellular processes. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, with a focus on its interaction with actin, the ensuing cellular consequences, and the signaling pathways implicated.

Primary Cellular Target: The Actin Cytoskeleton

The principal and most well-documented cellular target of this compound and other cytochalasans is the actin cytoskeleton.[1] this compound disrupts the normal dynamics of actin polymerization and depolymerization, leading to significant alterations in cellular morphology and function.

Mechanism of Action at the Molecular Level

This compound's interaction with actin is multifaceted and occurs at both the monomeric (G-actin) and filamentous (F-actin) levels.

  • Binding to Filamentous Actin (F-actin): The most potent effect of this compound is its high-affinity binding to the barbed (fast-growing) ends of F-actin.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1] This capping action disrupts the dynamic process of actin polymerization, which is crucial for various cellular functions.

  • Interaction with Monomeric Actin (G-actin): this compound also interacts with G-actin, particularly in the presence of magnesium ions (Mg²⁺). This interaction can induce the formation of G-actin dimers.[3] While these dimers can act as nuclei for polymerization, the subsequent ATP hydrolysis is stimulated, leading to the formation of unstable filaments that are not viable for proper cytoskeletal structures.[3]

Quantitative Analysis of this compound-Actin Interaction

The affinity of cytochalasin D, a closely related compound, for actin has been quantified in several studies, providing insights into the potency of this class of molecules.

InteractionAnalyteLigandDissociation Constant (Kd)ConditionsReference
Monomeric Actin BindingG-actinCytochalasin D18 µMIn the presence of 200 µM Ca²⁺
Monomeric Actin BindingG-actinCytochalasin D2.6 µMAfter incubation with 250 µM Mg²⁺
Filamentous Actin BindingF-actin (barbed end)Cytochalasin D~2 nMHigh-affinity binding[2]
Inhibition of DepolymerizationF-actinCytochalasin D4.1 nM (K₁/₂)[2]

Cellular Consequences of Actin Disruption

The disruption of the actin cytoskeleton by this compound manifests in a variety of observable cellular effects:

  • Morphological Changes: Cells treated with this compound often exhibit dramatic changes in shape, including rounding up and the loss of stress fibers.[3]

  • Inhibition of Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By inhibiting actin polymerization, this compound potently inhibits cell movement.

  • Disruption of Cytokinesis: During cell division, a contractile ring composed of actin and myosin is responsible for cleaving the daughter cells. This compound's interference with actin dynamics can block cytokinesis, leading to the formation of multinucleated cells.

  • Formation of Actin Aggregates: In some cellular contexts, treatment with cytochalasins can lead to the formation of irregular aggregates of F-actin within the cytoplasm.[1]

Cytotoxicity of this compound

The profound disruption of the actin cytoskeleton ultimately leads to cytotoxicity in a variety of cell types, particularly in rapidly dividing cancer cells. The half-maximal inhibitory concentration (IC50) values of this compound and related cytochalasans have been determined for several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundNCI-H460Lung CancerData not specified
This compoundMCF-7Breast CancerData not specified
This compoundSF-268CNS CancerData not specified
Cytochalasan 1L929Mouse Fibroblast11.28[4]
Cytochalasan 1KB3.1HeLa Carcinoma5.39[4]
Cytochalasan 1MCF-7Human Breast Adenocarcinoma1.80[4]
Cytochalasan 1A549Human Lung Carcinoma3.01[4]
Cytochalasan 1PC-3Human Prostate Cancer7.97[4]
Cytochalasan 1SKOV-3Ovarian Carcinoma3.51[4]
Cytochalasan 1A431Squamous Cell Carcinoma3.23[4]
Cytochalasan 2L929Mouse Fibroblast6.91[4]
Cytochalasan 2KB3.1HeLa Carcinoma2.50[4]
Cytochalasan 2MCF-7Human Breast Adenocarcinoma1.55[4]
Cytochalasan 2A549Human Lung Carcinoma1.95[4]
Cytochalasan 2PC-3Human Prostate Cancer1.56[4]
Cytochalasan 2SKOV-3Ovarian Carcinoma2.11[4]
Cytochalasan 2A431Squamous Cell Carcinoma1.90[4]

Implicated Signaling Pathways

The disruption of the actin cytoskeleton by this compound is not an isolated event but rather triggers a cascade of downstream signaling events. The actin cytoskeleton serves as a scaffold for numerous signaling molecules, and its perturbation can lead to the activation or inhibition of various pathways.

Paxillin and Focal Adhesion Signaling

Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and are critical hubs for signal transduction. Paxillin is a key scaffolding protein within focal adhesions that recruits a multitude of signaling proteins.[5][6] Disruption of actin filaments by cytochalasans can lead to the disassembly of focal adhesions and alter the phosphorylation state and localization of paxillin.[6] This can, in turn, affect downstream signaling pathways that control cell adhesion, migration, and survival.

MAPK/ERK Pathway

Studies have shown that cytochalasin D-induced actin aggregates can associate with active Mitogen-Activated Protein Kinases (MAPKs). The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The link between actin cytoskeletal integrity and MAPK signaling is an area of active research. It is plausible that the disruption of actin dynamics by this compound could lead to the activation of stress-activated MAPK pathways, contributing to its cytotoxic effects. Research on other cytochalasans suggests that paxillin phosphorylation can promote the activation of ERK, which in turn can activate calpain, a protease involved in focal adhesion disassembly.[7]

Signaling_Pathway cluster_input Cellular Input cluster_actin Actin Cytoskeleton cluster_focal_adhesion Focal Adhesion Signaling cluster_mapk MAPK/ERK Pathway cluster_output Cellular Response Aspochalasin_D This compound Actin_Filaments Actin Filaments (Barbed End) Aspochalasin_D->Actin_Filaments Binds to & caps Actin_Disruption Actin Filament Disruption & Aggregation Actin_Filaments->Actin_Disruption Paxillin Paxillin Actin_Disruption->Paxillin Impacts Cell_Motility_Inhibition Inhibition of Cell Motility Actin_Disruption->Cell_Motility_Inhibition p_Paxillin Phospho-Paxillin ERK ERK p_Paxillin->ERK Activates FAK FAK FAK->Paxillin Phosphorylates Src Src Src->Paxillin Phosphorylates p_ERK Phospho-ERK Calpain Calpain p_ERK->Calpain Activates Apoptosis Apoptosis p_ERK->Apoptosis FA_Disassembly Focal Adhesion Disassembly Calpain->FA_Disassembly

Caption: Putative signaling cascade initiated by this compound.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer and cuvettes or a microplate reader

Procedure:

  • Prepare G-actin solution: Mix pyrene-labeled G-actin with unlabeled G-actin in G-buffer to achieve the desired final concentration and labeling percentage (typically 5-10%). Keep on ice.

  • Prepare reaction mix: In a cuvette or well of a microplate, combine G-buffer and the desired concentration of this compound or DMSO.

  • Initiate polymerization: Add the G-actin solution to the reaction mix and immediately add 1/10th volume of 10x Polymerization Buffer. Mix quickly.

  • Measure fluorescence: Immediately begin recording fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. The effect of this compound is determined by comparing the polymerization curves of treated samples to the vehicle control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_G_Actin Prepare Pyrene-labeled and Unlabeled G-Actin in G-Buffer Mix_Reagents Combine G-Actin with This compound or Control Prepare_G_Actin->Mix_Reagents Prepare_Reagents Prepare this compound and Control Solutions Prepare_Reagents->Mix_Reagents Initiate_Polymerization Add Polymerization Buffer Mix_Reagents->Initiate_Polymerization Measure_Fluorescence Record Fluorescence (Ex: 365nm, Em: 407nm) over time Initiate_Polymerization->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Rates Calculate Initial Polymerization Rates Plot_Data->Calculate_Rates Compare_Results Compare this compound -treated vs. Control Calculate_Rates->Compare_Results

Caption: Workflow for an actin polymerization assay.
Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton in cultured cells treated with this compound.

Materials:

  • Cultured cells on coverslips

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell treatment: Treat cultured cells with the desired concentration of this compound or DMSO for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with fluorescently-labeled phalloidin in blocking solution for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and then incubate with DAPI in PBS for 5 minutes.

  • Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Conclusion

This compound's primary cellular target is unequivocally the actin cytoskeleton. Its ability to bind to both F-actin and G-actin leads to a potent disruption of actin dynamics, resulting in significant changes to cell morphology, motility, and division. The downstream consequences of this cytoskeletal perturbation include the modulation of key signaling pathways, such as those involving paxillin and the MAPK/ERK cascade, ultimately contributing to its cytotoxic effects. A thorough understanding of these molecular interactions and cellular consequences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and other cytochalasans.

References

Aspochalasin D: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a fungal secondary metabolite belonging to the cytochalasan family. These natural products are characterized by a highly substituted isoindole ring fused to a macrocyclic ring, granting them a diverse range of biological activities. Aspochalasins, including this compound, have garnered significant interest within the scientific community for their potential as cytotoxic, antimicrobial, and antiproliferative agents. Their primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in numerous cellular processes, leading to the induction of apoptosis. This technical guide provides an in-depth review of the current literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental methodologies.

Biological Activity and Data Presentation

While specific quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values for this compound are not consistently reported across publicly available literature, qualitative descriptions of its biological activities are well-documented.

Cytotoxicity:

This compound has demonstrated selective cytotoxicity against various cancer cell lines. Studies have reported weak to moderate cytotoxic effects, suggesting its potential as an anticancer agent. The cytotoxicity is primarily attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and apoptosis.

Table 1: Summary of Reported Cytotoxic Activity of this compound

Cell Line(s)Observed EffectCitation(s)
NCI-H460 (Non-small cell lung cancer)Weak to moderate cytotoxicity
MCF-7 (Breast cancer)Weak to moderate cytotoxicity
SF-268 (Glioblastoma)Weak to moderate cytotoxicity
Various tumor cellsSelective cytotoxicity

Antibacterial Activity:

This compound has also shown promise as an antibacterial agent. It exhibits inhibitory effects against certain bacterial species, with a more pronounced activity against Gram-positive bacteria.

Table 2: Summary of Reported Antibacterial Activity of this compound

Bacterial Strain(s)Observed EffectCitation(s)
Streptomyces sp.Strong inhibition[1]
Gram-positive bacteriaGeneral inhibitory effects

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary molecular target of this compound is actin. By binding to actin filaments, it potently inhibits their polymerization and elongation. This disruption of the actin cytoskeleton triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The precise signaling pathway of this compound-induced apoptosis is an area of ongoing research. However, based on the known mechanisms of other cytochalasans and related apoptosis inducers, a putative pathway can be outlined. Disruption of the actin cytoskeleton is a significant cellular stressor that can initiate apoptosis through both intrinsic and extrinsic pathways. Evidence suggests the involvement of caspase-8, a key initiator caspase in the extrinsic pathway.

aspochalasin_d_apoptosis_pathway aspochalasin_d This compound actin Actin Polymerization aspochalasin_d->actin Inhibits disruption Actin Cytoskeleton Disruption stress Cellular Stress disruption->stress caspase8 Pro-Caspase-8 stress->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 Cleavage bid Bid active_caspase8->bid Cleaves caspase3 Pro-Caspase-3 active_caspase8->caspase3 Activates tbid tBid bid->tbid bax Bax tbid->bax Activates bcl2 Bcl-2 tbid->bcl2 Inhibits mitochondrion Mitochondrion tbid->mitochondrion Translocates to bax->mitochondrion Promotes bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 Activates caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9->caspase3 Activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Appropriate cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_aspochalasin_d Add this compound (serial dilutions) incubate1->add_aspochalasin_d incubate2 Incubate 24-72h add_aspochalasin_d->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Actin Polymerization Inhibition Assay

This assay measures the effect of this compound on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.

Materials:

  • This compound stock solution (in DMSO)

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.

  • Assay Setup: In a 96-well black plate, add G-actin solution and various concentrations of this compound or vehicle control (DMSO).

  • Initiate Polymerization: Initiate actin polymerization by adding 10x Polymerization buffer to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time at room temperature.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.

actin_polymerization_assay_workflow start Start prepare_actin Prepare pyrene-labeled G-actin solution start->prepare_actin setup_assay Add G-actin and This compound to plate prepare_actin->setup_assay initiate_polymerization Add Polymerization buffer setup_assay->initiate_polymerization measure_fluorescence Monitor fluorescence over time initiate_polymerization->measure_fluorescence analyze_data Analyze polymerization kinetics measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro actin polymerization assay.

Conclusion

This compound is a promising natural product with significant biological activities, primarily driven by its potent inhibition of actin polymerization. This disruption of a fundamental cellular process makes it a valuable tool for cell biology research and a potential lead compound for the development of novel anticancer and antibacterial therapies. Further research is warranted to fully elucidate its quantitative structure-activity relationships, detailed signaling pathways, and in vivo efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential applications of this compound.

References

The Evolving Landscape of Aspochalasin D: A Technical Guide to its Natural Variants and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D belongs to the aspochalasin subgroup of cytochalasans, a large class of fungal secondary metabolites renowned for their diverse and potent biological activities.[1] Characterized by a highly substituted isoindole ring fused to a macrocyclic ring, these molecules have garnered significant interest in the scientific community.[1] Aspochalasins, specifically, are distinguished by a 2-methylpropyl substitution at the C-3 position of the isoindole unit.[1] The aspochalasin family has expanded to over 100 known compounds, each with structural nuances that can dramatically alter their biological effects, which include anticancer, antimicrobial, antiviral, and phytotoxic activities.[1]

The primary mechanism of action for many cytochalasans, including this compound, is their interaction with the actin cytoskeleton, a critical component of eukaryotic cells.[2][3] By binding to the barbed end of actin filaments, they inhibit both the association and dissociation of actin monomers, thereby disrupting cellular processes like motility, division, and maintenance of cell shape.[4] This guide provides an in-depth exploration of the known natural variants and synthetic analogs of this compound, presenting quantitative data, experimental methodologies, and a visual representation of key pathways and relationships to aid in future research and drug development endeavors.

Natural Variants of this compound

Nature has produced a remarkable diversity of aspochalasin structures. These variants often differ by the degree and position of hydroxylation, the presence of ketones or epoxides on the macrocycle, and substitutions on the isoindole ring.[1] These seemingly minor modifications can lead to significant shifts in biological potency and selectivity. For instance, the presence of a hydroxyl group at C-7 is often associated with important biological activities, as seen in aspochalasin L and U.[1] Conversely, the addition of hydroxyl groups on the macrocycle does not always correlate with increased cytotoxicity.[1]

Table 1: Selected Natural Variants of this compound and their Reported Biological Activities
Compound NameSource OrganismKey Structural Differences from this compoundReported Biological ActivityReference
Aspochalasin B Aspergillus flavipesVaries in macrocycle saturation/oxidationAntibacterial against Bacillus subtilis (MIC: 16 µg/mL) and Staphylococcus aureus (MIC: 32 µg/mL).[5]
Aspochalasin C Aspergillus flavipesVaries in macrocycle saturation/oxidationWeak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines.[6]
Aspochalasin E Aspergillus flavipesVaries in macrocycle saturation/oxidationWeak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines.[6]
Aspochalasin H Aspergillus sp.19,20-epoxy groupLacked cytotoxicity against Ba/F3 cells.[1][7]
Aspochalasin I Aspergillus flavipesVaries in macrocycle structureWeak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines.[6]
Aspochalasin J Aspergillus flavipes12-membered macrocyclic ringWeak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines.[1][6]
Aspochalasin K Aspergillus flavipesVaries in macrocycle structureWeak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines.[6]
Aspochalasin L Aspergillus flavipesC-7 hydroxyl groupInhibits HIV-1 integrase activity (IC50: 71.7 µM).[1][2]
Aspochalasin U FungusC-7 hydroxyl groupModerate dose-dependent anti-TNFα activity in L929 cells.[1]
Aspochalasin V Aspergillus sp.C-7 hydroxyl, C-20 methylthio groupNo activity observed against PC3 and HCT-116 cell lines.[1]
Aspochalasin W Aspergillus sp.C-7 unsubstituted analog of Aspochalasin VActive against PC3 (IC50: 30.4 µM) and HCT-116 (IC50: 39.2 µM) cell lines.[1]
TMC-169 FungusC-18 hydroxyl analogPotent cytotoxicity against U937, Jurkat, HL-60, WiDr, and HCT-116 cells (IC50: 0.81, 0.2, 0.68, 0.83, 0.78 µg/mL, respectively).[1]

Synthetic Analogs and Structure-Activity Relationships (SAR)

The complex structure of aspochalasins presents both a challenge and an opportunity for synthetic chemists. Total synthesis efforts have not only provided access to rare natural products but have also paved the way for the creation of novel analogs with tailored properties.[8][9] Studies on synthetic analogs have been crucial in elucidating the structure-activity relationships (SAR) that govern the bioactivity of this class of compounds.

Key SAR findings include:

  • The Macrocyclic Ring: An intact macrocyclic ring is generally considered critical for potent biological activity. Analogs lacking this feature, while sometimes still active, are typically less potent than their natural counterparts.[3][4][10]

  • The Isoindole Core: Modifications to the isoindole core can significantly impact activity. A hydroxyl group at C-7 or an epoxy group between C-6 and C-7 often leads to potent bioactivity.[3][4]

  • Substitutions: The type and position of substituents on the macrocycle are critical. For example, a C-21 ketone appears to play a role in antibiotic activity.[1] The high potency of TMC-169, a simple C-18 hydroxyl analog, suggests that extensive substitution is not always a prerequisite for high cytotoxicity.[1]

SAR_Summary cluster_core Isoindole Core Modifications cluster_macrocycle Macrocycle Modifications cluster_activity Biological Activity C7_OH C-7 Hydroxyl Group High_Potency Increased Potency / Cytotoxicity C7_OH->High_Potency C6_C7_Epoxy C-6/C-7 Epoxy Group C6_C7_Epoxy->High_Potency Intact_Ring Intact Macrocycle Intact_Ring->High_Potency Ring_Opening Open Macrocycle Low_Potency Decreased or No Activity Ring_Opening->Low_Potency C21_Ketone C-21 Ketone Antibiotic Antibiotic Activity C21_Ketone->Antibiotic Hydroxylation Hydroxyl Groups (e.g., C-18) Hydroxylation->High_Potency e.g., TMC-169

Caption: Structure-Activity Relationship (SAR) map for aspochalasins.

Table 2: Selected Synthetic Analogs and their Biological Activities
Compound ClassStructural ModificationKey FindingsReference
Macrocycle-deficient analogs Replacement of the macrocycle with simple aryl-containing sidechains.Exhibited reduced, but still present, migrastatic and cytotoxic activity. Highlights the pivotal role of the macrocycle.[4][10]
4'-functionalized pyrichalasins Halogen, azido, and amino groups added at the 4' position via mutasynthesis.4'-halogenated and azido derivatives retained cytotoxicity, while the 4'-amino analog was inactive.[11]
Cytochalasin B Derivatives Acetylation at C-7, C-20, and N-2.The hydroxy group at C-7 and the NH function at N-2 are critical for potent inhibition of actin polymerization.[12]
Dimerized Analogs Biomimetic oxidative heterodimerization of aspochalasin B.Resulted in the total synthesis of complex dimers like asperchalasines A, D, E, and H, enabling further biological study.[8][9]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of aspochalasins and related cytochalasans is actin. These molecules interfere with the dynamic process of actin polymerization, which is fundamental to numerous cellular functions. By binding to the fast-growing (barbed) end of F-actin filaments, they physically block the addition of new G-actin monomers, effectively "capping" the filament and halting its elongation. This disruption leads to a collapse of the cellular actin network, resulting in the observed cytotoxic and cytostatic effects.[4][13]

Actin_Pathway cluster_cell Cellular Environment G_Actin G-Actin Monomers Polymerization Polymerization G_Actin->Polymerization F_Actin F-Actin Filament (Growing) Capped_F_Actin Capped F-Actin Filament (Elongation Blocked) Polymerization->F_Actin + Aspochalasin This compound/Analog Aspochalasin->F_Actin Binds to barbed end Disruption Actin Cytoskeleton Disruption Capped_F_Actin->Disruption Cell_Death Cytotoxicity & Cell Death Disruption->Cell_Death

Caption: Aspochalasin's mechanism of action on actin polymerization.

Experimental Protocols

This section provides an overview of common methodologies used in the isolation, synthesis, and evaluation of this compound and its derivatives, based on published literature.

Bioassay-Guided Isolation of Natural Variants

This is a standard procedure for isolating new bioactive compounds from natural sources.

  • Objective: To isolate and identify cytotoxic compounds from a fungal culture.

  • Methodology:

    • Fermentation: Cultivate the fungus (e.g., Aspergillus flavipes) on a suitable medium (e.g., solid rice culture) on a large scale.

    • Extraction: Extract the fungal culture with an organic solvent like ethyl acetate (EtOAc).

    • Bioassay: Test the crude extract for cytotoxicity against a panel of cancer cell lines (e.g., NCI-H460, MCF-7, SF-268).[6]

    • Fractionation: If the crude extract is active, subject it to chromatographic separation (e.g., column chromatography on silica gel).

    • Iterative Process: Test each fraction for bioactivity. The most active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC).

    • Structure Elucidation: Once a pure active compound is isolated, its structure is determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[6]

Isolation_Workflow Start Fungal Culture (e.g., Aspergillus sp.) Extract Solvent Extraction (e.g., Ethyl Acetate) Start->Extract Crude_Extract Crude Extract Extract->Crude_Extract Bioassay1 Cytotoxicity Assay Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., HPLC) Bioassay1->Fractionation Active End Identified Natural Variant Bioassay1->End Inactive Fractions Purified Fractions Fractionation->Fractions Bioassay2 Test Fractions for Activity Fractions->Bioassay2 Active_Compound Pure Active Compound Bioassay2->Active_Compound Active Fraction Structure_Elucidation Structure Elucidation (NMR, MS) Active_Compound->Structure_Elucidation Structure_Elucidation->End

Caption: Workflow for bioassay-guided isolation of aspochalasins.

Total Synthesis of Aspochalasin Analogs

The total synthesis of aspochalasins is a complex undertaking that allows for the creation of analogs not found in nature.

  • Objective: To synthesize aspochalasin dimers like Asperchalasine A.

  • Key Reactions:

    • Intermolecular Diels-Alder Reaction: A highly stereoselective reaction to construct the core ring system of the monomer.[8]

    • Horner-Wadsworth-Emmons (HWE) Macrocyclization: A key step to form the large macrocyclic ring, establishing the monomer aspochalasin B.[8][9]

    • Biomimetic Oxidative Heterodimerization: An intermolecular Diels-Alder reaction followed by a [5+2] cycloaddition to couple two monomer units, furnishing the final dimeric product.[8]

Cytotoxicity Assay (WST-1 or MTT Method)

This is a colorimetric assay to assess the viability of cells after treatment with a compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an aspochalasin analog.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., BLM melanoma) and non-cancerous cells (e.g., MRC-5 fibroblasts) into 96-well plates and allow them to adhere.[4]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[4]

    • Reagent Addition: Add a tetrazolium salt reagent (like WST-1 or MTT) to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

    • Incubation: Incubate the plates to allow for color development.

    • Measurement: Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Plot the cell viability against the compound concentration to calculate the IC50 value.

Antimicrobial Activity Assay (MIC Determination)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of an aspochalasin analog against bacteria.

  • Methodology:

    • Preparation: Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate.

    • Inoculation: Add a standardized suspension of the target bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) to each well.[5]

    • Incubation: Incubate the plate under conditions suitable for bacterial growth (e.g., 24 hours at 37°C).

    • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The aspochalasin family, with this compound as a key member, represents a rich source of bioactive compounds with significant therapeutic potential. The growing number of identified natural variants and the increasing sophistication of synthetic routes provide a vast chemical space for exploration. Structure-activity relationship studies have underscored the critical roles of the macrocycle and specific substitutions on the isoindole core for potent bioactivity. While the disruption of the actin cytoskeleton is a well-established mechanism, further research may uncover additional cellular targets or pathways modulated by these complex molecules. Future efforts in this field will likely focus on the development of more selective and potent analogs with improved pharmacological profiles, potentially leading to new classes of anticancer and antimicrobial agents. The use of mutasynthesis and semi-synthesis to generate novel, functionalized analogs for use as chemical biology probes also represents an exciting and promising avenue of research.[11]

References

The Chemical Synthesis of Aspochalasin D and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aspochalasin D is a prominent member of the cytochalasan family, a class of fungal secondary metabolites known for their complex molecular architectures and significant biological activities.[1][2] These compounds are characterized by a highly substituted isoindolone core fused to a macrocyclic ring, typically composed of 11 to 14 atoms.[1] The intricate structures and diverse bioactivities of cytochalasans, including antitumor, anti-inflammatory, and antimicrobial properties, have made them compelling targets for total synthesis.[1][2] This guide provides an in-depth overview of the chemical synthesis of this compound and its derivatives, detailing key synthetic strategies, experimental protocols, and the biological implications of these compounds.

Total Synthesis of this compound

The total synthesis of this compound and other cytochalasans presents significant challenges due to their stereochemically rich and complex structures. Synthetic chemists have devised various strategies to address these challenges, with the intramolecular Diels-Alder reaction being a cornerstone for constructing the fused ring system.[3][4][5]

A notable approach to the total synthesis of this compound was developed, proceeding in 13 steps from divinyl carbinol.[6] This synthesis utilizes a high-pressure Diels-Alder reaction that exhibits high regio- and stereoselectivity.[6] The key steps in many synthetic routes to this compound and its analogs involve the stereoselective construction of the isoindolone core and the formation of the macrocycle.[7][8]

Key Synthetic Strategies:

  • Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction is frequently employed to construct the tricyclic isoindolone core of cytochalasans in a single step, establishing multiple stereocenters with high control.[3][4][5] The reaction typically involves a precursor containing a diene and a dienophile tethered together, which upon heating or catalysis, cyclizes to form the desired fused ring system.[5]

  • Macrocyclization: The formation of the large macrocyclic ring is another critical step. Strategies such as the Horner-Wadsworth-Emmons (HWE) reaction and ring-closing metathesis (RCM) have been successfully utilized.[7][8] The choice of macrocyclization strategy depends on the specific functional groups present in the precursor and the desired ring size.

  • Convergent Synthesis: Many synthetic approaches are convergent, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.[5] This approach is often more efficient than a linear synthesis.

Below is a generalized workflow for the total synthesis of this compound, highlighting the key stages.

This compound Synthesis Workflow A Starting Materials (e.g., divinyl carbinol) B Synthesis of Dienophile (Pyrrolinone fragment) A->B C Synthesis of Diene (Macrocycle precursor) A->C D Coupling of Fragments B->D C->D E Intramolecular Diels-Alder Reaction D->E F Macrocyclization (e.g., HWE or RCM) E->F G Final Functional Group Manipulations F->G H This compound G->H

A generalized workflow for the total synthesis of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity and to develop analogs with improved therapeutic properties.[1][9] Modifications to the macrocycle, the isoindolone core, and the various functional groups can lead to significant changes in cytotoxicity and other biological effects.[1][10]

Interestingly, studies have shown that even simplified analogs lacking the macrocyclic moiety can exhibit biological activities, although generally less pronounced than the natural cytochalasans.[9][10] This suggests that the core isoindolone structure plays a pivotal role in the molecule's interaction with its biological targets.[9]

Experimental Protocols

Detailed experimental protocols are essential for replicating synthetic procedures. Below are representative protocols for key reactions in the synthesis of cytochalasan analogs, based on published literature.

1. Intramolecular Diels-Alder Reaction for Cytochalasan Core Synthesis

This protocol describes the general conditions for the intramolecular Diels-Alder reaction to form the tricyclic core of a cytochalasan.[5]

  • Precursor: The Diels-Alder precursor, a pyrrolinone with a tethered diene, is synthesized in a convergent manner.[5]

  • Reaction Conditions: The precursor is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene) under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The solution is heated to reflux for several hours to days, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired endo-adduct.[5]

2. Horner-Wadsworth-Emmons (HWE) Macrocyclization

This protocol outlines a general procedure for the HWE reaction to form the macrocyclic ring.[7]

  • Substrate: The substrate is a linear precursor containing a phosphonate group at one end and an aldehyde at the other.

  • Reagents and Conditions: The phosphonate-containing precursor is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) and cooled to 0 °C or -78 °C. A strong base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS), is added portion-wise to deprotonate the phosphonate, generating the corresponding ylide. The reaction mixture is stirred for a period to ensure complete ylide formation. The aldehyde-containing precursor, dissolved in the same solvent, is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the macrocyclic product.

Data Presentation

The biological activities of this compound and its derivatives have been evaluated against various cancer cell lines. The following table summarizes some of the reported cytotoxic activities.

CompoundCell LineIC₅₀ (µM)Reference
Aspochalasin VPC3>50[1]
Aspochalasin WPC330.4[1]
Aspochalasin WHCT-11639.2[1]
Armochaetoglobin SA54925.12[11]
Armochaetoglobin TA54910.45[11]
Armochaetoglobin UA54915.33[11]
Armochaetoglobin VA54920.17[11]
Armochaetoglobin WA54912.89[11]
Armochaetoglobin XA54918.76[11]
Armochaetoglobin YA54930.42[11]
Armochaetoglobin ZA54922.15[11]
7-O-acetylarmochaetoglobin SA54919.88[11]

Mechanism of Action: Interaction with Actin

The primary mechanism of action for this compound and other cytochalasans is the disruption of the actin cytoskeleton.[12][13][14] They bind to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[13] This capping activity effectively blocks the elongation of actin filaments, leading to a disruption of cellular processes that rely on dynamic actin networks, such as cell motility, division, and maintenance of cell shape.[12][14][15]

The interaction of cytochalasin D with actin can lead to a decrease in the final extent of actin polymerization.[12] It has been proposed that cytochalasin D induces the formation of actin dimers that can act as nuclei for polymerization, initially increasing the rate.[12] However, subsequent events, possibly involving ATP hydrolysis, lead to an accumulation of ADP-actin monomers, which have a higher critical concentration for polymerization, thus reducing the overall extent of filament formation.[12]

Actin Polymerization Inhibition cluster_0 Normal Actin Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences A G-actin (monomers) B F-actin (filament) A->B Polymerization (barbed end) B->A Depolymerization D Capped F-actin B->D This compound binds to barbed end C This compound E G-actin (monomers) D->E Depolymerization (pointed end) F Disruption of Actin Cytoskeleton D->F E->D Polymerization Blocked G Inhibition of Cell Motility, Division, and Shape Maintenance F->G

Inhibition of actin polymerization by this compound.

References

A Technical Guide to Aspochalasin D: Fungal Production, Biosynthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochalasin D is a fungal secondary metabolite belonging to the cytochalasan family, a group of compounds known for their diverse and potent biological activities, including anti-cancer, anti-bacterial, and anti-fouling properties.[1][2] This technical guide provides an in-depth overview of the fungal strains responsible for producing this compound, the intricate biosynthetic pathways involved, and detailed experimental protocols for its cultivation, extraction, and purification. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate a comprehensive understanding for research and development applications.

This compound Producing Fungal Strains

This compound and its related compounds are produced by a variety of filamentous fungi, predominantly within the Aspergillus genus. These fungi have been isolated from diverse environments, including marine sponges and as endophytes in terrestrial plants.[3][4][5]

Fungal SpeciesIsolation Source / StrainNotable ProductsReference(s)
Aspergillus flavipesStrain 3.17641This compound[1]
Strain CNL-338Aspochalasins D, M, TMC-169, etc.[3]
Strain PJ03-11Cytotoxic cytochalasans[3]
Demosponge-derivedAspochalasins B, D, M[5]
Aspergillus niveusEndosymbiont (LU 9575)Aspochalasins D, Z, Aspochalamins A-D[6]
Aspergillus sp.Endophyte (FT1307)Aspochalasin H1 and other metabolites[4][7]
Other GeneraPhoma, Periconia, TrichodermaVarious aspochalasins[3]

Biosynthesis of this compound

The biosynthesis of aspochalasins is a complex process orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway.[3][8] This pathway involves the iterative addition of malonyl-CoA units by the PKS module, followed by the incorporation of an amino acid (commonly L-leucine for aspochalasins) by the NRPS module.[3]

The core structure undergoes a series of enzymatic modifications, including cyclization via a Diels-Alderase and subsequent oxidative transformations, to yield the diverse range of aspochalasin structures.[8][9] In Aspergillus flavipes, two key gene clusters, flas and epi, are responsible for the biosynthesis.[9] A critical step involves a FAD-dependent oxidase, FlasF, which catalyzes the oxidation of the C18 hydroxyl group of an this compound precursor.[9] Genetic manipulation of regulatory genes, such as the pathway-specific regulator aspoG, and shunt genes like aspoA, has been shown to significantly impact the final yield of this compound.[1]

G Simplified this compound Biosynthesis Pathway cluster_0 Core Skeleton Formation cluster_1 Key Modifications cluster_2 Genetic Regulation Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS (flasA, flasB, flasC) Malonyl_CoA->PKS_NRPS L_Leucine L-Leucine L_Leucine->PKS_NRPS Proaspochalasin Pro-aspochalasin I PKS_NRPS->Proaspochalasin Diels_Alderase Diels-Alderase (flasD) Proaspochalasin->Diels_Alderase Intermediate_1 Cyclized Intermediate Diels_Alderase->Intermediate_1 FlasF FAD-dependent Oxidase (FlasF) Intermediate_1->FlasF Aspochalasin_D This compound FlasF->Aspochalasin_D aspoA aspoA (Shunt Gene) FlasF->aspoA Deletion Prevents Byproduct Formation aspoG aspoG (Regulator) aspoG->PKS_NRPS Overexpression Boosts Pathway

Simplified biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound. These protocols are synthesized from various published studies and may require optimization based on the specific fungal strain and laboratory conditions.[1][10][11]

This protocol describes the steps from reviving a fungal culture to large-scale fermentation for metabolite production.

Materials:

  • Fungal strain (e.g., Aspergillus flavipes)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.1% Tween 80

  • Seed culture medium (e.g., YM medium: 10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose)[10]

  • Production fermentation medium (e.g., Czapek-Dox broth, or specialized media from literature)[12]

  • Erlenmeyer flasks and bioreactor

  • Incubator and shaker

Procedure:

  • Strain Revival: Inoculate the fungal strain onto a PDA plate from a stock culture. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension Preparation: Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the mature PDA plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculum (Seed Culture): Transfer the spore suspension into a flask containing 100 mL of sterile seed culture medium. Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.

  • Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Fermentation can be carried out in flasks or a bioreactor.

  • Incubation: Incubate the production culture at 28°C, 180 rpm for 7-14 days. Monitor growth and pH periodically. Optimal production of this compound in one study was achieved after 8 days.[1][11]

G Start Fungal Stock (Cryopreserved/Slant) Step1 1. Streak on PDA Plate Start->Step1 Step2 2. Incubate (5-7 days, 28°C) Step1->Step2 Step3 3. Prepare Spore Suspension Step2->Step3 Step4 4. Inoculate Seed Medium Step3->Step4 Step5 5. Incubate Seed (2-3 days, 28°C, 180 rpm) Step4->Step5 Step6 6. Inoculate Production Medium Step5->Step6 Step7 7. Fermentation (7-14 days, 28°C, 180 rpm) Step6->Step7 End Fungal Culture (Broth + Mycelia) Step7->End

Workflow for fungal cultivation and fermentation.

This protocol covers the isolation of crude extract and subsequent purification to obtain pure this compound.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Harvesting: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.

  • Extraction: Combine the mycelia and filtrate. Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate. The mycelia can also be sonicated in the solvent to enhance the extraction of intracellular metabolites.

  • Drying and Concentration: Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a stepwise gradient of solvents, such as increasing polarity from 100% hexane to 100% ethyl acetate. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Final Purification: Pool the enriched fractions and concentrate. If necessary, perform a final purification step using preparative HPLC to obtain highly pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the compound using spectroscopic methods such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[4][13]

G Start Fermented Culture Broth Step1 Separate Mycelia and Filtrate Start->Step1 Step2 Extract with Ethyl Acetate (3x) Step1->Step2 Step3 Pool Organic Layers & Dry (Na₂SO₄) Step2->Step3 Step4 Concentrate via Rotary Evaporation Step3->Step4 Crude Crude Extract Step4->Crude Step5 Silica Gel Column Chromatography Crude->Step5 Step6 Collect & Analyze Fractions (TLC) Step5->Step6 Step7 Pool & Concentrate Enriched Fractions Step6->Step7 Step8 Final Purification (Prep-HPLC) Step7->Step8 End Pure This compound Step8->End

Workflow for extraction and purification.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, culture conditions, and genetic background. Metabolic engineering has proven to be a powerful tool for dramatically increasing production titers.

Fungal StrainStrategy / ConditionYield (mg/L)Fold IncreaseReference
Aspergillus flavipes 3.17641 (Wild Type)Baseline Fermentation~43.9-[1]
A. flavipes ΔaspoADeletion of shunt geneNot specified> Wild Type[1]
A. flavipes OE-aspoGOverexpression of regulatorNot specified> Wild Type[1]
A. flavipes ΔaspoA / OE-aspoGCombined engineering & optimization812.1 18.5x [1]

Note: The wild-type yield was calculated based on the final yield and the reported fold increase.

This data clearly demonstrates the potential of combining rational metabolic engineering with process optimization to achieve industrially relevant titers of this compound.[1] The deletion of the aspoA shunt gene prevents the diversion of precursors to other metabolites, while the overexpression of the aspoG regulator enhances the overall flux through the biosynthetic pathway.[1]

References

Methodological & Application

Aspochalasin D: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family of mycotoxins, known for their ability to disrupt actin filament function.[1][2] Like other cytochalasans, this compound exerts its biological effects primarily by inhibiting actin polymerization. This interference with the actin cytoskeleton leads to a cascade of cellular events, including changes in cell morphology, motility, and signaling, making it a valuable tool for in vitro cell culture research. These application notes provide detailed protocols for the use of this compound in cell culture experiments, summarize available quantitative data, and illustrate its impact on cellular signaling pathways.

Mechanism of Action

This compound, similar to the more extensively studied Cytochalasin D, targets one of the fundamental components of the eukaryotic cell's cytoskeleton: actin. The primary mechanism of action involves the binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[3] This disruption of actin dynamics leads to a net depolymerization of actin stress fibers and prevents the formation of new filaments, resulting in significant alterations to the cell's structure and function.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and antiproliferative effects of this compound and related cytochalasans have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes available IC50 values for this compound and other relevant cytochalasans. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and incubation time.[4]

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Reference
This compoundNCI-H460 (Lung Cancer)Cytotoxicity AssayNot SpecifiedWeak to Moderate[2]
This compoundMCF-7 (Breast Cancer)Cytotoxicity AssayNot SpecifiedWeak to Moderate[2]
This compoundSF-268 (CNS Cancer)Cytotoxicity AssayNot SpecifiedWeak to Moderate[2]
CytochalasanL929 (Mouse Fibroblast)MTT AssayNot Specified1.80 - 11.28[5]
CytochalasanHeLa (Cervical Cancer)MTT AssayNot Specified1.55 - 6.91[5]
CytochalasanKB3.1 (Cervical Cancer)MTT AssayNot Specified1.55 - 6.91[5]
CytochalasanMCF-7 (Breast Cancer)MTT AssayNot Specified1.80 - 11.28[5]
CytochalasanA549 (Lung Cancer)MTT AssayNot Specified1.80 - 11.28[5]
CytochalasanPC-3 (Prostate Cancer)MTT AssayNot Specified1.55 - 6.91[5]
CytochalasanSKOV-3 (Ovarian Cancer)MTT AssayNot Specified1.80 - 11.28[5]
CytochalasanA431 (Squamous Cell Carcinoma)MTT AssayNot Specified1.80 - 11.28[5]
CytochalasanHUVEC (Endothelial Cells)CellTiter Blue AssayNot SpecifiedStrong Antiproliferative Effect[5]
CytochalasanK-562 (Leukemia)CellTiter Blue AssayNot SpecifiedModerate Antileukemic Activity[5]
CytochalasanHeLa (Cervical Cancer)CellTiter Blue AssayNot Specified4.96 - 7.30[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Safety Precautions: Aspochalasins are potent mycotoxins and should be handled with care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reconstitution: Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution of this compound (Molecular Weight: 401.5 g/mol ), dissolve 4.015 mg of this compound powder in 1 mL of DMSO.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stock solution in DMSO is stable for several months when stored properly.[3]

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a general procedure to determine the IC50 value of this compound in a selected cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer for formazan crystals

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton induced by this compound.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • This compound stock solution

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS (Permeabilization buffer)

  • Bovine Serum Albumin (BSA), 1% in PBS (Blocking buffer)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.

    • Treat the cells with the desired concentration of this compound (or vehicle control) for the appropriate duration (e.g., 30 minutes to a few hours).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Add the permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add the blocking buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • Actin Staining:

    • Prepare the phalloidin staining solution by diluting the fluorescently-labeled phalloidin stock in blocking buffer to the recommended working concentration.

    • Aspirate the blocking buffer and add the phalloidin staining solution to each coverslip.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Aspirate the phalloidin solution and wash the cells three times with PBS.

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathways and Visualization

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that regulate cell shape, adhesion, and migration. One of the key pathways affected is the Rho GTPase signaling pathway . Rho GTPases, such as RhoA, Rac1, and Cdc42, are critical regulators of actin dynamics.

This compound's Impact on Rho GTPase Signaling:

By disrupting the actin cytoskeleton, this compound can indirectly influence the activity and downstream effects of Rho GTPases. For instance, the formation of stress fibers is a RhoA-dependent process. Treatment with this compound leads to the disassembly of these structures, indicating an interference with the downstream effects of RhoA signaling.

Below are diagrams generated using Graphviz to illustrate the experimental workflow for an in vitro cytotoxicity assay and the general mechanism of this compound's effect on the actin cytoskeleton, which in turn affects Rho GTPase-mediated signaling.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution (in DMSO) start->stock cells Seed Cells in 96-well Plate start->cells dilute Prepare Serial Dilutions of this compound stock->dilute treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end signaling_pathway cluster_drug Drug Action cluster_cytoskeleton Actin Cytoskeleton cluster_rho Rho GTPase Signaling aspochalasin_d This compound f_actin F-actin (filaments) aspochalasin_d->f_actin Binds to barbed end, inhibits polymerization g_actin G-actin (monomers) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) f_actin->rho_gtpases Actin dynamics modulate activity effectors Downstream Effectors (e.g., ROCK, WASp) rho_gtpases->effectors cellular_response Cellular Responses (Stress Fibers, Lamellipodia, Filopodia) effectors->cellular_response

References

Application Notes and Protocols: Preparation of Aspochalasin D Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspochalasin D is a fungal metabolite belonging to the cytochalasin family of mycotoxins.[1][2] Like other cytochalasins, this compound is a potent inhibitor of actin polymerization, making it a valuable tool for studying cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, division, and signal transduction.[3][4][5] This document provides a detailed protocol for the preparation of this compound stock solutions for use in various biological research applications.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₅NO₄[1]
Molecular Weight 401.5 g/mol
Appearance White or pale-yellow amorphous powder[3]
Solubility Soluble in DMSO and ethanol[6][7]
Recommended Solvent DMSO[5][6][8]
Storage of Solid -20°C, desiccated[5]
Storage of Solution -20°C, protected from light[5][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the powder.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Note: Due to the potent biological activity of aspochalasins, it is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 401.5 g/mol ), the required volume of DMSO is calculated as follows:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 401.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 249.1 µL

  • Dissolving the Compound: Add 249.1 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) microcentrifuge tubes.

    • Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.[5][8]

Working Dilutions:

For cell-based assays, the 10 mM stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects the cells (typically ≤ 0.1%).

Mechanism of Action and Signaling Pathway

This compound, like other cytochalasins, exerts its biological effects primarily through the disruption of the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers.[4][5] This action leads to a net depolymerization of actin filaments and the inhibition of actin-dependent cellular processes.

The following diagram illustrates the general mechanism of action of this compound on actin polymerization.

AspochalasinD_Mechanism cluster_actin Actin Dynamics cluster_inhibition Inhibition by this compound G-actin G-actin F-actin Barbed End Filamentous Actin (F-actin) Pointed End G-actin->F-actin:head Polymerization F-actin:tail->G-actin Depolymerization Cellular Processes Cellular Processes F-actin->Cellular Processes Supports Polymerization Polymerization Depolymerization Depolymerization This compound This compound Blocked Polymerization Inhibition of Monomer Addition This compound->Blocked Polymerization Blocked Polymerization->F-actin:head Blocked Polymerization->Cellular Processes Disrupts

Caption: Mechanism of this compound action on actin polymerization.

The experimental workflow for preparing and using an this compound stock solution is outlined below.

Caption: Experimental workflow for this compound stock solution.

References

Application Notes: Live-Cell Imaging of Morphological Changes Induced by Aspochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family of mycotoxins, known for their ability to disrupt the actin cytoskeleton. Like other cytochalasans, this compound is presumed to inhibit actin polymerization, leading to significant alterations in cell morphology, motility, and other cellular processes.[1][2] Live-cell imaging provides a powerful tool to observe and quantify these dynamic changes in real-time, offering valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.[3] These application notes provide a comprehensive guide to utilizing live-cell imaging for studying the morphological effects of this compound.

Mechanism of Action

This compound, like its well-studied analog cytochalasin D, is believed to exert its biological effects by binding to the barbed (fast-growing) end of actin filaments. This interaction prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[4][5] Furthermore, it has been suggested that some cytochalasans can stimulate the ATPase activity of G-actin dimers, which may further prevent the formation of viable microfilaments.[5] The net effect is a disruption of the cellular actin network, leading to the disassembly of structures like stress fibers and lamellipodia.[6] This disruption of the actin cytoskeleton is the primary driver of the observed changes in cell morphology.

Expected Morphological Changes

Treatment of adherent cells with this compound is expected to induce a series of characteristic morphological changes, which can be effectively monitored using live-cell imaging. These changes are concentration-dependent and can vary between cell types. Key observable effects include:

  • Cell Rounding: Disruption of the actin cytoskeleton leads to a loss of cell spreading and a more rounded morphology.[6]

  • Retraction of Cell Edges: Lamellipodia and filopodia, which are dependent on dynamic actin polymerization, will retract.

  • Disruption of Stress Fibers: The organized bundles of actin filaments known as stress fibers will disassemble.[6]

  • Changes in Cell Adhesion: Effects on cell adhesion can be complex, with some studies on related compounds reporting both decreases and, under certain conditions, increases in attachment to substrates.[2][7]

  • Inhibition of Cell Motility: As cell migration is heavily reliant on actin dynamics, treatment with this compound is expected to inhibit cell movement.[2]

Quantitative Analysis of Morphological Changes

Live-cell imaging coupled with appropriate image analysis software allows for the quantitative measurement of these morphological changes over time.[8][9][10] This provides objective and reproducible data on the effects of this compound. Key parameters that can be quantified are summarized in the table below.

Morphological ParameterDescriptionExample of Expected Change with this compound
Cell Area The two-dimensional area occupied by the cell.Decrease
Circularity/Roundness A measure of how closely the cell shape resembles a perfect circle (a value of 1 indicates a perfect circle).Increase
Aspect Ratio The ratio of the major axis to the minor axis of the cell. A value of 1 indicates a circular shape.Decrease
Perimeter The length of the cell boundary.Decrease
Cell Spreading Area The total area covered by a spread cell.Decrease
Number of Protrusions The count of filopodia or other cellular extensions.Decrease

Note: The expected changes are based on the known effects of cytochalasin D, a closely related compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Morphological Changes

This protocol outlines the general procedure for treating cells with this compound and acquiring time-lapse images to observe morphological changes.

Materials:

  • Adherent cells of choice (e.g., HeLa, fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

  • This compound stock solution (dissolved in DMSO)

  • Live-cell imaging microscope with environmental control (temperature, CO2, humidity)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler, commercial software)[8][10]

Procedure:

  • Cell Seeding: Seed cells onto live-cell imaging compatible plates at a density that allows for individual cell analysis (typically 30-50% confluency). Allow cells to adhere and grow for 24-48 hours.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration will need to be optimized for the specific cell type and desired effect (a starting range of 0.1 to 10 µM is suggested, based on cytotoxic concentrations of related compounds).[11] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[12]

  • Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO2.

  • Image Acquisition Setup: Place the cell plate on the microscope stage. Select several fields of view for imaging. Set up the time-lapse imaging parameters, including the interval between acquisitions (e.g., every 5-15 minutes) and the total duration of the experiment (e.g., 2-24 hours). Use phase-contrast or DIC microscopy to visualize cell morphology.

  • Baseline Imaging: Acquire images of the cells for a short period (e.g., 30-60 minutes) before adding this compound to establish a baseline.

  • Treatment: Carefully add the pre-warmed medium containing this compound to the cells. As a control, add medium with the equivalent concentration of DMSO to a separate well.

  • Time-Lapse Imaging: Start the time-lapse acquisition and monitor the cells for the desired duration.

  • Image Analysis: Use image analysis software to segment individual cells and quantify morphological parameters at each time point.

Protocol 2: Staining of the Actin Cytoskeleton in Live Cells

To directly visualize the effect of this compound on the actin cytoskeleton, live-cell actin probes can be utilized.

Materials:

  • Cells expressing a fluorescently tagged actin or a live-cell actin-binding probe (e.g., LifeAct-GFP, SiR-actin)[6][13]

  • This compound stock solution

  • Live-cell imaging microscope with fluorescence capabilities and environmental control

Procedure:

  • Cell Preparation: Prepare cells expressing the live-cell actin probe in imaging-compatible dishes as described in Protocol 1.

  • Microscope and Imaging Setup: Set up the live-cell imaging system for fluorescence microscopy, ensuring appropriate laser lines and filters for the chosen fluorophore. Minimize light exposure to reduce phototoxicity.[14]

  • Baseline Imaging: Acquire baseline fluorescence and phase-contrast/DIC images before treatment.

  • Treatment: Add this compound to the cells as described in Protocol 1.

  • Time-Lapse Fluorescence Imaging: Acquire time-lapse fluorescence and brightfield images to simultaneously observe changes in the actin cytoskeleton and overall cell morphology.

  • Analysis: Analyze the fluorescence images to observe the disassembly of actin structures like stress fibers and the formation of actin aggregates.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound can impact various signaling pathways that regulate cell shape, adhesion, and motility. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are key regulators of the actin cytoskeleton.[15]

G AspochalasinD This compound ActinPolymerization Actin Polymerization AspochalasinD->ActinPolymerization Inhibits ActinCytoskeleton Organized Actin Cytoskeleton (Stress Fibers, Lamellipodia) ActinPolymerization->ActinCytoskeleton Maintains CellMorphology Cell Morphology (Spreading, Adhesion, Motility) ActinCytoskeleton->CellMorphology Determines RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) RhoGTPases->ActinPolymerization Regulate UpstreamSignals Upstream Signals (Growth Factors, ECM) UpstreamSignals->RhoGTPases Activate

Caption: Signaling pathway of this compound's effect on cell morphology.

G Start Start: Seed Cells in Imaging Dish Incubate Incubate 24-48h Start->Incubate SetupMicroscope Set up Live-Cell Imaging Microscope Incubate->SetupMicroscope Baseline Acquire Baseline Images SetupMicroscope->Baseline Treat Add this compound and DMSO Control Baseline->Treat TimeLapse Perform Time-Lapse Imaging Treat->TimeLapse Analyze Image Analysis: Quantify Morphological Changes TimeLapse->Analyze End End Analyze->End

Caption: Experimental workflow for live-cell imaging with this compound.

References

Application Notes and Protocols: Aspochalasin D in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D, a member of the cytochalasan family of fungal metabolites, has garnered significant interest in anti-cancer research due to its potent cytotoxic and cytostatic effects on various cancer cell lines. Like other cytochalasans, its primary mechanism of action involves the disruption of actin polymerization, a critical process for cell motility, division, and morphology.[1] This disruption ultimately leads to cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for further investigation as a potential anti-neoplastic agent.[2][3]

These application notes provide a comprehensive overview of the use of this compound in anti-cancer research, including its mechanism of action, cytotoxicity data, and detailed protocols for key experimental assays.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Related Cytochalasans against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant cytochalasans in different cancer cell lines. These values highlight the compound's potency and differential effects across various cancer types.

Compound/AnalogCancer Cell LineCell TypeIC50 (µM)Reference
This compoundP388/ADRMurine LeukemiaAdditive with ADR[4]
Cytochalasin DP388/SMurine Leukemia< 2 mg/kg/day (in vivo)[4]
Cytochalasin BHeLaHuman Cervical Carcinoma7.9[3]
Compound 1 (regioisomer of 2)HCT116Human Colorectal Carcinoma22.4[5]
Compound 2 (regioisomer of 1)HCT116Human Colorectal Carcinoma0.34[5]
Various Cytochalasins6 Human Cancer Cell LinesVarious3 - 90[6]

ADR: Adriamycin (Doxorubicin)

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the polymerization and depolymerization of actin monomers.[1] This interference with actin dynamics leads to a cascade of cellular events, culminating in apoptosis.

Key Mechanisms:
  • Inhibition of Actin Polymerization: this compound's primary target is F-actin, leading to the disruption of microfilament formation. This affects cell morphology, motility, and cytokinesis.[1]

  • Induction of Apoptosis: Disruption of the actin cytoskeleton is a potent trigger for programmed cell death.[2][7] Studies on related cytochalasans show that this can occur through both intrinsic (mitochondrial) and extrinsic pathways.[3][8]

  • Cell Cycle Arrest: By interfering with the formation of the contractile ring during cytokinesis, this compound and related compounds can cause cells to arrest in the G2/M phase of the cell cycle.[9][10] This can lead to the formation of multinucleated cells and ultimately, cell death.

Signaling Pathways

The induction of apoptosis by this compound and other cytochalasans involves a complex interplay of signaling molecules. While the precise pathways for this compound are still under investigation, studies on related compounds like cytochalasin B and D provide a likely model.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton Disruption cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound Actin_Polymerization_Inhibition Actin Polymerization Inhibition This compound->Actin_Polymerization_Inhibition Bax Bax Actin_Polymerization_Inhibition->Bax activates Bcl2 Bcl-2 Actin_Polymerization_Inhibition->Bcl2 inhibits DISC DISC Formation Actin_Polymerization_Inhibition->DISC induces Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 cleavage Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 cleavage PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., 96-well plate) Aspochalasin_D_Treatment Treat with this compound (various concentrations) Cell_Seeding->Aspochalasin_D_Treatment MTT_Assay MTT Assay (Cytotoxicity) Aspochalasin_D_Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Aspochalasin_D_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (TUNEL / Western Blot) Aspochalasin_D_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptotic_Markers Apoptotic Marker Expression Apoptosis_Assay->Apoptotic_Markers

Caption: General experimental workflow for in vitro studies.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control.

    • Incubate for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Western Blotting

This protocol is used to detect the expression of key apoptosis-related proteins in response to this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.

In Vivo Anti-Cancer Research

While much of the research on this compound has been conducted in vitro, related cytochalasans have shown anti-tumor activity in animal models. For instance, cytochalasin D administered intraperitoneally to mice with P388 leukemia demonstrated a substantial increase in life expectancy, with a 20% long-term survival rate at a dose of 2 mg/kg/day.[4] These findings suggest that this compound may also possess significant in vivo anti-cancer efficacy, warranting further investigation in preclinical tumor models. Future studies should focus on optimizing drug delivery systems to enhance bioavailability and minimize potential toxicity.

References

Aspochalasin D: A Tool for Elucidating Cell Motility and Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Aspochalasin D is a fungal-derived metabolite belonging to the cytochalasan family, a group of compounds renowned for their potent effects on the actin cytoskeleton.[1][2] Due to its ability to disrupt actin polymerization, this compound serves as an invaluable tool for researchers and drug development professionals investigating the complex processes of cell motility and migration. By inhibiting the dynamic reorganization of actin filaments, which is fundamental for cell movement, this compound allows for the controlled study of signaling pathways and mechanical forces driving these events.[3] These notes provide a comprehensive overview of its mechanism, applications, and detailed protocols for its use in key cell migration assays.

Mechanism of Action: Disruption of Actin Dynamics

This compound, like its well-studied analog Cytochalasin D, exerts its biological effects by directly interacting with actin, a critical protein component of the cytoskeleton. The primary mechanism involves binding to the fast-growing "barbed" end of actin filaments (F-actin).[3][4] This action effectively caps the filament, preventing the addition of new actin monomers (G-actin) and halting elongation.[3][4]

Furthermore, some cytochalasans can induce the formation of G-actin dimers, which can paradoxically accelerate the initial nucleation phase of polymerization.[4][5] However, these dimers are unstable and stimulate ATP hydrolysis, ultimately preventing the formation of viable, functional microfilaments and leading to the disassembly of existing structures.[4][5] The net result is a severe disruption of the actin network, which is essential for forming the protrusive structures, such as lamellipodia and filopodia, that power cell migration.[3][6][7]

cluster_0 Normal Actin Polymerization cluster_1 Effect of this compound G_Actin G-Actin Monomers F_Actin Growing F-Actin Filament (Barbed End) G_Actin->F_Actin Elongation G_Actin_2 G-Actin Monomers AspoD This compound F_Actin_Blocked Capped F-Actin Filament AspoD->F_Actin_Blocked Binds to Barbed End G_Actin_2->F_Actin_Blocked Elongation Blocked

Mechanism of this compound-mediated inhibition of actin polymerization.

Quantitative Data Summary

The following table summarizes the effects of the closely related Cytochalasin D on cell migration and related processes. These concentrations can serve as a starting point for designing experiments with this compound, although optimal concentrations should be determined empirically for each cell type and assay.

CompoundCell TypeConcentrationTreatment DurationObserved EffectReference
Cytochalasin DRabbit Carotid Artery Smooth Muscle Cells10⁻⁸ M10 daysNo significant effect on cellular outgrowth.[8]
Cytochalasin DRabbit Carotid Artery Smooth Muscle Cells10⁻⁷ M10 days69% decrease in cellular outgrowth.[8]
Cytochalasin DRabbit Carotid Artery Smooth Muscle Cells10⁻⁶ M10 days99.7% decrease in cellular outgrowth.[8]
Cytochalasin DHuman Neutrophils10⁻⁶ M - 10⁻⁵ MNot SpecifiedInduces continuous shape changes.[9]
Cytochalasin DHuman Neutrophils10⁻⁵ M - 10⁻⁴ MNot SpecifiedIncreases actin polymerization into non-functional foci.[9]
CytochalasinsRat Corneal EpitheliumVariousUp to 12 hoursReversible inhibition of epithelial cell movement.[10]

Experimental Protocols

This compound is an ideal inhibitory agent for use in standard cell migration and invasion assays. Below are detailed protocols for two of the most common methods.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a manually created gap in a confluent cell monolayer.[11][12]

Methodology

  • Cell Seeding: Plate cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium for 2-4 hours to minimize cell proliferation, which can confound migration results.

  • Wound Creation: Using a sterile p200 pipette tip or a specialized scratch tool, create a straight, linear scratch across the center of the cell monolayer.

  • Washing: Gently wash the well with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells and debris.

  • Treatment: Add fresh low-serum medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO) to the respective wells.

  • Imaging: Immediately after treatment, capture an initial image (T=0) of the scratch using a phase-contrast microscope. Place the plate in a 37°C, 5% CO₂ incubator.

  • Time-Course Analysis: Acquire images of the same field of view at regular intervals (e.g., every 4, 8, 12, 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by comparing the area at each time point to the initial area.

A 1. Seed Cells to Confluency B 2. Create Scratch with Pipette Tip A->B C 3. Wash to Remove Debris B->C D 4. Add Medium with This compound / Control C->D E 5. Image at T=0 D->E F 6. Incubate & Image at Time Points E->F G 7. Analyze Wound Area Over Time F->G

Workflow for the Wound Healing (Scratch) Assay.
Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.[13][14][15] For invasion studies, the membrane can be coated with an extracellular matrix (ECM) like Matrigel.

Methodology

  • Rehydration of Inserts: Rehydrate the porous membrane of the Transwell inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the inside of the insert and the lower chamber of the plate. Incubate for at least 1 hour at 37°C.

  • ECM Coating (for Invasion Assays): If studying invasion, coat the top of the rehydrated membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.[13][14]

  • Chemoattractant Addition: Remove the rehydration medium. Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the well.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration as needed (typically 0.5-1.0 x 10⁵ cells/insert).

  • Treatment: Add the desired concentration of this compound or a vehicle control to the cell suspension.

  • Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period appropriate for the cell type (typically 12-24 hours).[15]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells and Matrigel (if used) from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol or paraformaldehyde, then stain with a solution like Crystal Violet or DAPI.

  • Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated cells per condition.

A 1. Rehydrate Insert (Coat with ECM for Invasion) B 2. Add Chemoattractant to Lower Well A->B F 6. Incubate for 12-24h B->F C 3. Prepare Cell Suspension in Serum-Free Medium D 4. Treat Cells with This compound / Control C->D E 5. Seed Treated Cells into Upper Insert D->E E->F G 7. Remove Non-Migrated Cells from Top of Membrane F->G H 8. Fix, Stain & Count Migrated Cells on Bottom G->H

Workflow for the Transwell Migration/Invasion Assay.

Impact on Cell Signaling

Cell migration is orchestrated by complex signaling cascades that converge on the actin cytoskeleton. Growth factors or chemokines can activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate small GTPases like Rac1 and Cdc42. These GTPases promote the activation of the ARP2/3 complex, a key nucleator of actin polymerization that drives the formation of lamellipodia and filopodia. This compound acts downstream in this pathway, directly inhibiting the actin polymerization machinery that these signals control.

RTK Growth Factor Receptor (RTK) Rac Rac1 / Cdc42 GTPases RTK->Rac Activation Arp ARP2/3 Complex Rac->Arp Activation Poly Actin Polymerization (Filament Elongation) Arp->Poly Nucleation Mig Cell Migration (Lamellipodia Formation) Poly->Mig AspoD This compound AspoD->Poly Inhibition

Simplified signaling pathway for cell migration showing this compound's point of inhibition.

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of Aspochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family of mycotoxins, known for their ability to interact with actin filaments and disrupt cytoskeletal dynamics. This property underlies its potent anti-proliferative and cytotoxic effects against a variety of cancer cell lines. These application notes provide detailed protocols for assessing the anti-proliferative efficacy of this compound, elucidating its mechanism of action, and visualizing the pertinent signaling pathways.

The primary mechanism of action for cytochalasans, including this compound, involves the inhibition of actin polymerization. By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, leading to the disassembly of existing filaments. This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, motility, and signal transduction, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the reported cytotoxic activities of this compound and related compounds against various cancer cell lines. This data provides a baseline for expected efficacy and aids in the selection of appropriate cell models and concentration ranges for in vitro assays.

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
This compoundNCI-H460 (Lung Cancer)Cytotoxicity AssayWeak to Moderate
MCF-7 (Breast Cancer)Cytotoxicity AssayWeak to Moderate
SF-268 (CNS Cancer)Cytotoxicity AssayWeak to Moderate
Cytochalasin BHeLa (Cervical Cancer)WST-8 Assay7.9
Cytochalasin DHeLa (Cervical Cancer)Cytotoxicity Assay-
Cytochalasans 1-3HeLa (Cervical Cancer)CellTiter Blue Assay4.96 - 7.30
K-562 (Leukemia)Antiproliferative AssayModerate
HUVEC (Endothelial Cells)Antiproliferative AssayStrong

Experimental Protocols

Herein, we provide detailed protocols for three standard assays to quantify the anti-proliferative effects of this compound.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis, a direct marker of cell proliferation.

Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash the wells again and add TMB substrate.

  • Absorbance Measurement: Incubate until color develops, then add the stop solution. Measure the absorbance at 450 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation for each treatment relative to the vehicle control and determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

Principle: Cells are seeded at a low density and treated with the compound of interest. After an extended incubation period, the number of colonies formed is counted, providing a measure of long-term cell survival and proliferative capacity.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Replace the treatment medium with fresh complete medium and incubate for 7-14 days, or until visible colonies are formed.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The anti-proliferative effects of this compound are initiated by the disruption of the actin cytoskeleton, which in turn triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Anti-proliferative Effects

The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of this compound.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 Data Analysis A Cell Culture B This compound Treatment A->B C MTT Assay B->C D BrdU Assay B->D E Colony Formation Assay B->E F Western Blot (Cell Cycle & Apoptosis Markers) B->F G Flow Cytometry (Cell Cycle Analysis) B->G H Microscopy (Actin Staining) B->H I IC50 Determination C->I D->I E->I K Pathway Interpretation F->K G->K H->K J Statistical Analysis I->J J->K

Figure 1. Experimental workflow for assessing this compound. (Within 100 characters)

Proposed Signaling Pathway for this compound-Induced Apoptosis

Disruption of the actin cytoskeleton by this compound can induce cellular stress and activate intrinsic apoptotic pathways. The following diagram illustrates a plausible signaling cascade.

G cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade AspD This compound Actin Actin Polymerization Inhibition AspD->Actin Cyto Cytoskeletal Disruption Actin->Cyto Bax Bax Activation Cyto->Bax Cellular Stress Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed apoptotic signaling pathway for this compound. (Within 100 characters)

Logical Relationship of Experimental Observations

The following diagram outlines the logical flow from the molecular action of this compound to the observable anti-proliferative outcomes.

G A This compound B Actin Binding A->B C Inhibition of Actin Polymerization B->C D Cytoskeletal Disruption C->D E Cell Cycle Arrest D->E F Apoptosis D->F G Decreased Cell Viability E->G H Inhibition of Colony Formation E->H F->G F->H

Figure 3. Logical flow of this compound's anti-proliferative effects. (Within 100 characters)

Troubleshooting & Optimization

optimizing aspochalasin D concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspochalasin D. The focus is on optimizing its concentration to achieve desired on-target effects while minimizing off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the cytochalasan family of fungal metabolites. Its primary mechanism of action is the inhibition of actin polymerization.[1][2] It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton.[1] This interference with actin dynamics affects various cellular processes, including cell motility, division, and morphology.

Q2: What are the potential off-target effects of this compound?

The most significant off-target effect of this compound at supra-optimal concentrations is cytotoxicity.[3] Studies have shown that this compound exhibits weak to moderate cytotoxicity against various cancer cell lines, including NCI-H460, MCF-7, and SF-268.[3] This cytotoxicity is a common characteristic of cytochalasans and is generally attributed to the profound disruption of the cellular actin network, which can trigger apoptosis.

Q3: How does the disruption of the actin cytoskeleton by this compound lead to off-target effects on signaling pathways?

The actin cytoskeleton serves as a scaffold for numerous signaling proteins. By disrupting this network, this compound can indirectly affect various signaling pathways. For instance, the formation of actin aggregates induced by cytochalasans can sequester signaling molecules like active MAP kinases and paxillin, potentially altering their normal function.[1] However, it's important to note that the effect can be context-dependent. For example, in some cell types, Cytochalasin D did not affect MAPK activation in response to specific stimuli.

Q4: What is a recommended starting concentration range for this compound in cell culture experiments?

A precise starting concentration depends on the specific cell line and the biological question being addressed. However, based on data from its close analog, Cytochalasin D, which inhibits actin polymerization at nanomolar concentrations, a starting range of 10 nM to 1 µM is reasonable for initial experiments.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a systematic approach to optimizing this compound concentration and identifying potential off-target effects.

Problem 1: Excessive cell death or morphological changes unrelated to the intended effect.

  • Possible Cause: The concentration of this compound is too high, leading to widespread cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: This is the most critical step to determine the cytotoxic profile of this compound in your specific cell line. The goal is to identify a concentration range that effectively inhibits the target (e.g., cell migration) without causing significant cell death.

    • Lower the Concentration: Based on the cytotoxicity data, select concentrations for your experiments that are well below the IC50 for cytotoxicity.

    • Control for Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

    • Monitor Cell Morphology: Observe cells treated with a range of this compound concentrations under a microscope. Note the lowest concentration at which you observe the desired phenotype (e.g., inhibition of motility) and the concentration at which you start seeing signs of cytotoxicity (e.g., cell rounding, detachment, blebbing).

Problem 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-target effects on cellular signaling pathways.

  • Troubleshooting Steps:

    • Use a Lower, More Specific Concentration: As determined from your dose-response curves, using the lowest effective concentration will minimize the likelihood of engaging off-target molecules.

    • Include a Rescue Experiment: If possible, try to rescue the observed phenotype by overexpressing a downstream effector of your target pathway. This can help confirm that the effect of this compound is on-target.

    • Use an Orthogonal Approach: Confirm your findings using an alternative method to inhibit actin polymerization, such as another small molecule inhibitor with a different chemical scaffold (e.g., Latrunculin A) or a genetic approach (e.g., siRNA against an actin-regulating protein).

    • Profile Key Signaling Pathways: If you suspect off-target effects on specific signaling pathways (e.g., MAPK, PI3K/Akt), you can use western blotting or other assays to assess the phosphorylation status of key proteins in these pathways in the presence of this compound.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables provide a template for the type of data researchers should generate. For illustrative purposes, data for the closely related compound, Cytochalasin D, is included where available.

Table 1: On-Target Potency of Cytochalasin D (as a proxy for this compound)

CompoundTargetAssayPotency (K1/2)
Cytochalasin DActin PolymerizationTIRF microscopy-based depolymerization assay4.1 nM[4]

Table 2: Illustrative Cytotoxicity Profile of Cytochalasans in Various Cancer Cell Lines

CompoundCell LineAssayCytotoxicity (IC50/GI50 in µM)
Cytochalasan 1KB3.1MTT Assay1.80[5]
Cytochalasan 1MCF-7MTT Assay1.86[5]
Cytochalasan 1A549MTT Assay7.32[5]
Cytochalasan 2PC-3MTT Assay2.81[5]
Cytochalasan 2HeLaCellTiter Blue Assay4.96[5]
Cytochalasan 3HeLaCellTiter Blue Assay7.30[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50%.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of this compound treat_cells Treat cells with this compound compound_prep->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the cytotoxic IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_cascade MAPK Cascade (e.g., MEK, ERK) receptor->mapk_cascade Activates pi3k PI3K receptor->pi3k Activates actin Actin Monomers f_actin Actin Filaments actin->f_actin Polymerization f_actin->mapk_cascade Scaffolds f_actin->pi3k Scaffolds transcription Transcription Factors (e.g., AP-1) mapk_cascade->transcription Phosphorylates akt Akt pi3k->akt Activates akt->transcription Regulates gene_expression Gene Expression transcription->gene_expression Regulates aspochalasin_d This compound aspochalasin_d->f_actin Inhibits Polymerization

Caption: Potential indirect effects of this compound on signaling pathways.

References

how to determine the optimal incubation time for aspochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for aspochalasin D in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin belonging to the cytochalasan family of fungal metabolites. Its primary mechanism of action is the inhibition of actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption affects numerous cellular processes, including cell motility, division, and morphology.

Q2: What is the "optimal" incubation time for this compound?

There is no single optimal incubation time for this compound. The ideal duration of exposure depends on several factors:

  • Cell Type: Different cell lines exhibit varying sensitivities to cytoskeletal drugs.

  • Concentration of this compound: The time required to observe an effect is inversely related to the concentration used.

  • Biological Process Under Investigation: The time needed to affect complex processes like cell migration or apoptosis will differ from the time needed to induce initial changes in actin filament structure.

Q3: What are the typical concentrations of this compound used in cell culture?

Published studies on this compound and the closely related cytochalasin D have used a range of concentrations, typically in the low micromolar (µM) to nanomolar (nM) range. For cytochalasin D, effects on actin synthesis and cell morphology have been observed at concentrations between 0.2 µM and 2.0 µM.[1] For this compound, studies have noted its effects in the 2-20 µM range for high-dose effects and 0.2-2 µM for low-dose effects.[2] It is crucial to determine the optimal concentration for your specific cell line and experiment through a dose-response study.

Q4: How can I determine the optimal incubation time for my experiment?

The most effective method is to perform a time-course experiment in conjunction with a dose-response analysis. This involves treating your cells with a range of this compound concentrations and observing the desired cellular effect at various time points.

Q5: What are the visible effects of this compound on cells?

Treatment with this compound, similar to other cytochalasins, can lead to distinct morphological changes. These include cell rounding, contraction of actin stress fibers, and the formation of actin-containing "rodlets" in the cytoplasm.[2] At higher concentrations, it can inhibit cell migration and invasion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on actin cytoskeleton or cell morphology. 1. Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. 2. Incubation time too short: The duration of treatment may not be long enough for the effects to manifest. 3. Compound degradation: Improper storage or handling may have led to the degradation of the this compound stock solution.1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment, extending the incubation period. 3. Ensure the compound is stored correctly (typically at -20°C in a desiccated environment) and prepare fresh dilutions for each experiment.
High levels of cell death observed. 1. Concentration too high: The concentration of this compound is causing excessive cytotoxicity. 2. Prolonged incubation: Extended exposure, even at lower concentrations, can be toxic to cells.1. Lower the concentration of this compound used in your experiment. 2. Reduce the incubation time.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent reagent preparation: Variations in the dilution of this compound can lead to inconsistent results.1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Prepare a fresh stock solution and carefully perform serial dilutions for each experiment.

Experimental Protocols

Determining Optimal this compound Concentration (Dose-Response)

This protocol outlines how to determine the effective concentration range of this compound for your specific cell line.

Objective: To identify the concentration of this compound that produces the desired biological effect (e.g., 50% inhibition of cell viability, significant disruption of actin filaments) after a fixed incubation time.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time can be based on previous literature or a preliminary time-course experiment.

  • Assessment of Effect:

    • For Cytotoxicity (IC50 determination): Use a cell viability assay (e.g., MTT, PrestoBlue).

    • For Actin Disruption: a. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. d. Wash three times with PBS. e. Stain with fluorescently-labeled phalloidin (according to the manufacturer's protocol) and DAPI for 20-60 minutes at room temperature, protected from light. f. Wash three times with PBS. g. Image the cells using a fluorescence microscope.

Data Analysis:

  • IC50: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

  • Actin Disruption: Qualitatively or quantitatively assess the changes in the actin cytoskeleton at different concentrations.

Determining Optimal Incubation Time (Time-Course)

Objective: To determine the time required for a specific concentration of this compound to elicit the desired effect.

Procedure:

  • Cell Seeding: Seed cells as described in the dose-response protocol.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value or a concentration known to cause actin disruption from your dose-response experiment).

  • Incubation and Fixation at Time Points: Fix the cells at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) after adding this compound.

  • Staining and Imaging: Stain the fixed cells with fluorescently-labeled phalloidin and DAPI as described above and acquire images.

Data Analysis: Analyze the images to determine the time point at which the desired level of actin disruption or morphological change is first observed and how these effects progress over time.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
Pancreatic Cancer (BxPC3)Cytotoxicity48~0.15
Colon Adenocarcinoma (Caco-2)Cytotoxicity48~32.1
User's Cell LineUser's AssayUser's TimeTo be determined

Note: The IC50 values for BxPC3 and Caco-2 are for Parvifloron D, a compound with reported selective cytotoxicity, and are provided here as an illustrative example of how such data would be presented.[3]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment incubation Incubate for Defined Time treatment->incubation fix_stain Fix and Stain (Phalloidin/DAPI) incubation->fix_stain imaging Fluorescence Microscopy fix_stain->imaging data_analysis Analyze Data (IC50/Morphology) imaging->data_analysis

actin_signaling cluster_input Upstream Signals cluster_regulation Actin Regulation cluster_actin Actin Dynamics cluster_output Cellular Processes GPCR GPCRs RhoGTPases Rho GTPases (Rho, Rac, Cdc42) GPCR->RhoGTPases RTK RTKs RTK->RhoGTPases Integrins Integrins Integrins->RhoGTPases WASP WASP/WAVE RhoGTPases->WASP Formins Formins RhoGTPases->Formins Arp23 Arp2/3 Complex WASP->Arp23 F_actin F-actin (Filaments) Arp23->F_actin Formins->F_actin G_actin G-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Migration Cell Migration F_actin->Migration Adhesion Cell Adhesion F_actin->Adhesion Cytokinesis Cytokinesis F_actin->Cytokinesis AspoD This compound AspoD->F_actin Inhibits Polymerization

References

Technical Support Center: Microscopy After Aspochalasin D Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing aspochalasin D and observing its effects on the actin cytoskeleton through microscopy.

A Note on this compound and Cytochalasin D: this compound is a member of the cytochalasan family of mycotoxins. While specific literature on microscopy artifacts induced by this compound is limited, its mechanism of action is closely related to the well-studied compound, cytochalasin D. Both are potent inhibitors of actin polymerization. Therefore, the information and troubleshooting advice provided here are based on the extensive knowledge available for cytochalasin D and are expected to be highly relevant for users of this compound.

Frequently Asked Questions (FAQs)

Q1: After treating my cells with this compound, I see bright, punctate spots of actin staining instead of clear stress fibers. Are these artifacts?

A1: These bright spots are likely not staining artifacts but rather a known biological effect of cytochalasans like this compound. These drugs are known to induce the formation of actin aggregates or foci.[1][2][3] This occurs as the drug disrupts the normal actin filament network, leading to the aggregation of F-actin.[1][2][3]

Q2: My cells have rounded up and detached from the substrate after this compound treatment. Is this a sign of cytotoxicity or a specific effect of the drug?

A2: Cell rounding is a typical morphological change induced by inhibitors of actin polymerization. The actin cytoskeleton is crucial for maintaining cell shape and adhesion. By disrupting the actin network, this compound can cause cells to lose their spread morphology and detach. While high concentrations or prolonged exposure can lead to cytotoxicity, the initial rounding is an expected outcome of actin disruption.

Q3: Why do I still see some filamentous actin structures after treatment? Shouldn't the actin be completely depolymerized?

A3: Cytochalasans primarily act by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[4] They do not necessarily cause the complete and instantaneous depolymerization of all existing filaments. The stability of different actin structures can vary, and some, like cortical actin, might be more resistant to disruption than others, such as stress fibers. The observed effect is dependent on the concentration of the drug and the duration of the treatment.

Q4: Can this compound treatment affect the staining of other cytoskeletal components, like microtubules?

A4: While this compound's primary target is actin, significant disruption of the actin cytoskeleton can indirectly influence the organization of other cytoskeletal networks, including microtubules.[4][5] This is due to the interconnected nature of the cytoskeleton. However, this compound does not directly bind to or inhibit tubulin polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Intense, irregular actin clumps or aggregates This is a characteristic effect of cytochalasan treatment, representing drug-induced actin aggregation.[1][6]- Confirm this is not a staining artifact by ensuring proper permeabilization and washing steps. - Perform a dose-response experiment to find the optimal concentration that disrupts actin filaments without causing excessive aggregation. - Reduce the incubation time to observe earlier stages of actin disruption.
Loss of stress fibers and cell rounding Disruption of the actin cytoskeleton, leading to a loss of tension and adhesion.- This is an expected outcome. Document the morphological changes as part of the experimental result. - If trying to maintain cell adhesion for imaging, consider using lower drug concentrations or shorter treatment times. - Ensure the use of appropriate control groups (e.g., vehicle-treated cells) for comparison.
High background fluorescence - Incomplete removal of the fluorescent probe (e.g., phalloidin). - Autofluorescence from the cells or substrate. - Suboptimal fixation or permeabilization.- Increase the number and duration of washing steps after staining. - Include an unstained control to assess autofluorescence. - Optimize fixation and permeabilization protocols. For example, methanol fixation can sometimes increase background fluorescence compared to formaldehyde-based fixatives.[7]
No observable effect on the actin cytoskeleton - Insufficient drug concentration. - Inactive compound. - Short incubation time.- Increase the concentration of this compound. - Verify the activity of the drug stock. Prepare fresh solutions if necessary. - Increase the incubation time.
Variability in response between cells - Cell cycle-dependent differences in cytoskeletal organization. - Heterogeneity in the cell population.- Synchronize the cell population if possible. - Analyze a large number of cells to obtain statistically significant data.

Experimental Protocols

Protocol 1: this compound Treatment and Phalloidin Staining of Adherent Cells
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.[8]

  • Drug Treatment: Remove the culture medium from the wells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2. Include a vehicle control (medium with the same concentration of DMSO).

  • Fixation: After incubation, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

  • Staining: Wash the cells three times with PBS. To visualize F-actin, incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): To visualize the nuclei, a counterstain such as DAPI can be included with the phalloidin staining solution or as a separate step.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

AspochalasinD_Mechanism cluster_actin Actin Filament cluster_effect Result G_Actin G-Actin Monomers F_Actin Barbed End Pointed End G_Actin->F_Actin:barbed Polymerization Inhibition Inhibition of Monomer Addition F_Actin->Inhibition AspochalasinD This compound AspochalasinD->F_Actin:barbed Binds to Barbed End Disruption Disruption of Actin Cytoskeleton Inhibition->Disruption

Caption: Mechanism of action of this compound on actin polymerization.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells on Coverslips Start->Cell_Seeding Drug_Treatment 2. Treat with this compound (and Vehicle Control) Cell_Seeding->Drug_Treatment Fixation 3. Fix Cells (e.g., 4% PFA) Drug_Treatment->Fixation Permeabilization 4. Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Staining 5. Stain for F-Actin (e.g., Fluorescent Phalloidin) Permeabilization->Staining Mounting 6. Mount Coverslips Staining->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging Analysis 8. Image Analysis and Data Interpretation Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for microscopy of this compound-treated cells.

References

issues with aspochalasin D stability and degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of aspochalasin D to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite belonging to the cytochalasan family.[1][2][3] Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers.[4][5][6] This interference with actin polymerization affects various cellular processes, including cell motility, division, and morphology.[7]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[8][9] For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.

Q3: What are the optimal storage conditions for this compound?

Both the solid form and stock solutions of this compound should be stored at -20°C for long-term stability.[6][8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6] Some cytochalasins are known to be light-sensitive, so it is best practice to protect this compound from light by storing it in amber vials or wrapping the container in foil.[8]

Q4: What is the stability of this compound in aqueous media?

While specific quantitative data on the half-life of this compound in aqueous solutions is limited, as a general guideline, cytochalasins are less stable in aqueous media compared to organic solvents like DMSO. The stability in aqueous solutions can be influenced by factors such as pH and temperature. For instance, some related compounds have been reported to be rendered inactive under acidic conditions.[1] It is recommended to prepare fresh dilutions in your experimental buffer immediately before use and to minimize the time the compound spends in aqueous solution.

Q5: Can I use solvents other than DMSO to dissolve this compound?

While DMSO is the most commonly recommended solvent due to its high solubilizing capacity and compatibility with most cell culture experiments (at low final concentrations), other organic solvents like ethanol may also be used.[8] However, the solubility in ethanol is generally lower than in DMSO.[8] Always ensure the final concentration of the solvent in your experimental system is low enough to not cause cellular toxicity (typically ≤0.1% for DMSO).[9]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected biological effects.

Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution from solid material. Ensure proper storage at -20°C, protection from light, and avoidance of repeated freeze-thaw cycles.
Instability in Aqueous Experimental Buffer Prepare working dilutions in your aqueous buffer immediately before adding to your experiment. Minimize the pre-incubation time of this compound in the buffer.
Incorrect Concentration Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
Cell-Specific Sensitivity The effective concentration of this compound can vary between different cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Issue 2: Precipitate formation upon dilution in aqueous buffer.

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Media This compound, like other cytochalasins, has poor water solubility.[8] When diluting the DMSO stock solution, add it to the aqueous buffer dropwise while vortexing or gently mixing to facilitate dissolution. Avoid adding the stock solution as a single large volume.
Supersaturation and Precipitation Over Time Prepare the final working solution immediately before use. If the experiment requires a longer incubation time, visually inspect the media for any signs of precipitation.

Issue 3: Observed cytotoxicity at expected non-toxic concentrations.

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically at or below 0.1%.[9] Remember to include a solvent-only control in your experiments.
Contamination of Stock Solution If there is any suspicion of contamination, discard the stock solution and prepare a fresh one from the solid compound. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.

Data Presentation

Table 1: Recommended Handling and Storage of this compound

ParameterRecommendationRationale
Solvent for Stock Solution Anhydrous DMSOHigh solubility and stability.
Stock Solution Concentration 1-10 mMA concentrated stock minimizes the volume of solvent added to the experimental system.
Storage of Solid Compound -20°C, protected from lightTo prevent thermal and photodegradation.
Storage of Stock Solution -20°C in single-use aliquots, protected from lightTo prevent degradation from repeated freeze-thaw cycles and light exposure.
Stability in Aqueous Solution Limited; prepare fresh for each experimentCytochalasins are generally less stable in aqueous environments.
Final Solvent Concentration ≤0.1% in most cell-based assaysTo avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials

    • Calibrated pipette

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 401.54 g/mol , dissolve 4.015 mg in 1 mL of DMSO).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) sterile tubes.

    • Store the aliquots at -20°C.

Protocol 2: Application of this compound in Cell Culture

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture medium

    • Cultured cells

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Dilute the stock solution in a small volume of pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the medium while gently vortexing to prevent precipitation.

    • Add the diluted this compound solution to your cell culture plates and gently swirl to ensure even distribution.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

    • Incubate the cells for the desired period and proceed with your downstream analysis.

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_stability Stability Issues cluster_solubility Solubility Issues cluster_toxicity Toxicity Issues cluster_optimization Experiment Optimization cluster_end Resolution start Inconsistent Experimental Results with this compound check_concentration Verify Concentration Calculations start->check_concentration Potential Calculation Error check_protocol Review Experimental Protocol start->check_protocol Potential Procedural Error prepare_fresh_stock Prepare Fresh Stock Solution in DMSO start->prepare_fresh_stock Suspected Degradation check_precipitation Observe for Precipitation in Aqueous Buffer start->check_precipitation Suspected Solubility Issue solvent_control Include Vehicle (Solvent) Control start->solvent_control Suspected Cytotoxicity dose_response Perform Dose-Response Experiment check_concentration->dose_response check_protocol->dose_response aliquot_and_store Aliquot and Store at -20°C, Protected from Light prepare_fresh_stock->aliquot_and_store prepare_working_solution_fresh Prepare Working Dilution Immediately Before Use aliquot_and_store->prepare_working_solution_fresh prepare_working_solution_fresh->dose_response dilution_technique Improve Dilution Technique (Dropwise Addition with Mixing) check_precipitation->dilution_technique dilution_technique->dose_response check_solvent_concentration Ensure Final Solvent Concentration is Non-Toxic (e.g., DMSO ≤0.1%) solvent_control->check_solvent_concentration check_solvent_concentration->dose_response end Reproducible Results dose_response->end

Caption: Troubleshooting workflow for experiments involving this compound.

ActinPolymerizationPathway cluster_actin Actin Dynamics cluster_regulation Regulation cluster_inhibitor Inhibition G_actin G-Actin (Monomers) Polymerization Polymerization G_actin->Polymerization ATP F_actin F-Actin (Filament) Depolymerization Depolymerization F_actin->Depolymerization Removal from Pointed End Polymerization->F_actin Addition to Barbed End Depolymerization->G_actin ADP AspochalasinD This compound AspochalasinD->Polymerization Blocks Monomer Addition

References

why is my aspochalasin D not inhibiting actin polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and support center for Aspochalasin D. This guide is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experiments and to provide a deeper understanding of this compound's application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fungal mycotoxin belonging to the cytochalasin family that inhibits actin polymerization.[1] Its mechanism is complex; it is understood to bind to the barbed (fast-growing) end of actin filaments, which prevents the association of new actin monomers.[2][3] Some evidence also suggests that at certain concentrations, it can induce the formation of actin dimers that act as nuclei, initially accelerating the rate of polymerization but ultimately decreasing the total amount of filamentous actin at steady state.[4][5] In some cell types, this compound has been observed to induce the formation of actin-containing rod-like structures within the cytoplasm.[6]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3][7] For long-term storage, it should be stored as a solid at -20°C. Once dissolved in DMSO, it can be stored as a stock solution at -20°C for up to three months.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] Some related cytochalasins are known to be light-sensitive, so storing solutions in the dark is a good practice.[8]

Q3: What are the typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being studied. Generally, concentrations can range from low doses (0.2–2 µM) for subtle effects like the inhibition of membrane ruffling, to higher doses (2–20 µM) for more pronounced effects such as cell rounding and the contraction of actin cables.[6]

Troubleshooting Guide: Why is My this compound Not Working?

If you are not observing the expected inhibitory effect on actin polymerization, please review the following potential issues and solutions.

Issue 1: Compound Inactivity or Degradation

Possible Cause: The this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at -20°C, protected from light.

  • Avoid Repeated Freeze-Thaw Cycles: Use fresh aliquots for each experiment.

  • Perform a Quality Control Assay: The most direct way to confirm the activity of your this compound is to perform an in vitro actin polymerization assay (see "Experimental Protocols" section below). This will test its effect on purified actin directly.

Issue 2: Suboptimal Concentration

Possible Cause: The concentration of this compound may be too low to elicit a response in your specific experimental system.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your cell line or assay.

  • Consult Literature: Review publications that have used this compound in a similar experimental context to guide your concentration choice.

Issue 3: Solubility and Precipitation Issues

Possible Cause: this compound may be precipitating out of your aqueous cell culture medium or assay buffer, especially at higher concentrations.

Troubleshooting Steps:

  • Check for Precipitate: After adding the compound to your medium, visually inspect the well or tube for any signs of crystallization or precipitation. This has been observed with similar compounds at concentrations as low as 0.5 µM.[9]

  • Control DMSO Concentration: When diluting your DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to maintain solubility and avoid solvent-induced cytotoxicity.[7]

  • Pre-warm Medium: Ensure your cell culture medium or assay buffer is at the appropriate temperature (e.g., 37°C) before adding the this compound solution to aid in its dispersion.

Issue 4: Problems with the Experimental System (In Vitro Assays)

Possible Cause: For in vitro assays, the problem may lie with the actin protein or the assay conditions rather than the inhibitor.

Troubleshooting Steps:

  • Actin Quality: Ensure your purified actin is fresh and has been properly stored. Previously frozen or old monomeric actin can exhibit slower polymerization kinetics.[10][11]

  • Buffer Composition: Actin polymerization is highly sensitive to the ionic strength, pH, and concentration of divalent cations (like Mg²⁺) in the buffer.[12] Verify that your polymerization buffer composition is correct.

  • Run Controls: Always include a positive control (e.g., a known actin polymerization inhibitor) and a negative control (vehicle, e.g., DMSO) in your experiments.

Data Presentation

The following table summarizes key quantitative data for using this compound.

ParameterValue/RecommendationSource(s)
Molecular Weight 401.5 g/mol [1]
Recommended Solvent DMSO[3][7]
Stock Solution Stability Up to 3 months at -20°C in DMSO[3]
Cellular Working Concentration 0.2 µM - 20 µM (cell type dependent)[6]
Final DMSO Concentration Should be ≤ 0.1% in final assay volume[7]

Mandatory Visualizations

Mechanism of Action

cluster_actin Actin Dynamics G_Actin G-Actin (Monomers) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization BarbedEnd Barbed End (+) F_Actin->BarbedEnd AspoD This compound AspoD->BarbedEnd Binds to BarbedEnd->G_Actin Blocks Addition of Monomers Start Start: this compound Not Inhibiting Polymerization CheckCompound Check Compound Integrity - Stored at -20°C? - Fresh Aliquot? Start->CheckCompound CheckConc Verify Concentration - Perform dose-response? - Literature check? CheckCompound->CheckConc Compound OK QC_Assay Perform QC Assay (e.g., Pyrene-Actin Assay) CheckCompound->QC_Assay Suspect Degradation CheckSol Check for Precipitation - Visible crystals? - Final DMSO ≤ 0.1%? CheckConc->CheckSol Concentration OK Result Problem Identified CheckConc->Result Concentration too low CheckAssay Review In Vitro Assay - Actin quality fresh? - Correct buffer? CheckSol->CheckAssay Solubility OK CheckSol->Result Precipitation Occurred CheckAssay->Result Assay OK CheckAssay->Result Assay Component Issue QC_Assay->Result Compound Inactive

References

unexpected morphological changes in cells treated with aspochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in cells treated with aspochalasin D.

Troubleshooting Guides

Issue 1: Observation of Unusual Cytoplasmic Rod-Like Structures

Answer: Yes, the formation of cytoplasmic, actin-containing rodlets is a documented, though often unexpected, effect of this compound.[1] Unlike other cytochalasans such as cytochalasin D, which tend to induce the formation of nuclear actin rods, this compound has been shown to strongly promote the formation of these structures within the cytoplasm.[1]

Troubleshooting Steps:

  • Confirm the Identity of the Structures:

    • Perform immunofluorescence staining for F-actin using phalloidin conjugates to confirm that the rodlets are composed of actin.

    • Co-stain with a nuclear marker (e.g., DAPI) to definitively distinguish between cytoplasmic and nuclear localization.

  • Optimize this compound Concentration:

    • The formation of these structures can be concentration-dependent. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals. Lower concentrations may still disrupt the actin cytoskeleton without inducing prominent rodlet formation.

  • Time-Course Analysis:

    • Observe the cells at different time points after treatment. The formation and persistence of these rodlets can vary over time.

  • Consider Cell-Type Specificity:

    • The response to this compound can be cell-type specific. If possible, test the compound on a different cell line to see if the effect is consistent.

Issue 2: Unexpected Changes in Cell Adhesion and Shape

Question: My cells are rounding up and detaching from the culture plate after this compound treatment, even at low concentrations. Is this normal?

Answer: Yes, changes in cell shape and adhesion are expected effects of this compound due to its disruption of the actin cytoskeleton, which is crucial for maintaining cell morphology and adhesion.[2] However, the extent of these changes can sometimes be more pronounced than anticipated.

Troubleshooting Steps:

  • Verify this compound Concentration:

    • Ensure the final concentration of this compound in your culture medium is correct. Inadvertent use of a higher concentration can lead to rapid and severe morphological changes.

  • Assess Cell Viability:

    • It is crucial to distinguish between morphological changes due to cytoskeletal disruption and those resulting from cytotoxicity. Perform a cell viability assay (e.g., MTT or MTS assay) to determine if the observed effects are due to cell death.

  • Coating of Culture Surface:

    • If cell detachment is a significant issue, consider coating your culture plates with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.

  • Solvent Control:

    • This compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to rule out solvent-induced effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other members of the cytochalasan family, primarily acts by disrupting the actin cytoskeleton. It is believed to bind to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and can lead to the disassembly of existing filaments.[2] This interference with actin dynamics affects numerous cellular processes, including cell motility, cytokinesis, and the maintenance of cell shape.

Q2: How does the effect of this compound differ from that of cytochalasin D?

A2: While both are actin polymerization inhibitors, a key reported difference lies in the localization of the actin-containing rod-like structures they can induce. This compound has been observed to strongly induce the formation of these rodlets in the cytoplasm, whereas cytochalasin D is more commonly associated with the formation of similar structures within the nucleus.[1]

Q3: Can this compound induce apoptosis?

A3: Disruption of the actin cytoskeleton by compounds like cytochalasins can trigger programmed cell death, or apoptosis, in some cell types.[4] If you observe signs of apoptosis (e.g., cell shrinkage, membrane blebbing, nuclear condensation), it is recommended to perform specific assays to confirm this, such as TUNEL staining or caspase activity assays.

Q4: Are the morphological changes induced by this compound reversible?

A4: The reversibility of the effects of cytochalasans can depend on the compound, its concentration, and the duration of treatment.[2] To test for reversibility, you can treat the cells with this compound for a specific period, then wash it out and replace it with fresh medium. Monitor the cells over time to see if they recover their normal morphology.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Cell Morphology and Viability

This compound Concentration (µM)Percentage of Cells with Cytoplasmic Rodlets (%)Cell Rounding (Qualitative)Cell Viability (%)
0 (Control)< 1Normal, spread morphology100
0.15-10Minimal rounding98
140-60Moderate rounding95
10> 80Significant rounding and some detachment80
50> 90Severe rounding and detachment50

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-Actin

Objective: To visualize the actin cytoskeleton and confirm the composition of cytoplasmic rodlets.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere. Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5][6]

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[5]

  • Blocking: Wash the cells twice with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • F-Actin Staining: Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density. Allow the cells to adhere overnight. Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[7]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis cluster_results Results cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment morphology Morphological Analysis (Microscopy) treatment->morphology viability Viability Assay (e.g., MTT) treatment->viability actin Actin Staining (Immunofluorescence) treatment->actin data_analysis Data Analysis & Interpretation morphology->data_analysis viability->data_analysis actin->data_analysis

Caption: Experimental workflow for investigating this compound effects.

signaling_pathway aspochalasin_d This compound actin_filament Actin Filament (Barbed End) aspochalasin_d->actin_filament Binds to actin_polymerization Actin Polymerization actin_filament->actin_polymerization cytoskeleton_disruption Cytoskeleton Disruption actin_polymerization->cytoskeleton_disruption morphological_changes Unexpected Morphological Changes (e.g., Cytoplasmic Rodlets) cytoskeleton_disruption->morphological_changes

Caption: Proposed mechanism of this compound-induced morphological changes.

References

refining aspochalasin D dosage for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspochalasin D. This resource provides researchers, scientists, and drug development professionals with detailed guidance on refining this compound dosage for specific cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization.[1][2][3][4] It binds to the barbed (growing) end of actin filaments, preventing the addition of new actin monomers.[2] This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell motility, division (cytokinesis), and maintenance of cell shape.[2]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the lyophilized powder in DMSO. For example, to create a 5 mM stock solution, you can reconstitute 1 mg of this compound in 0.39 mL of DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (generally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always prepare fresh working solutions from the stock for your experiments. Store the stock solution at -20°C and use within three months to maintain potency.[6]

Q3: How does the effect of this compound vary between different cell lines?

A3: The sensitivity to this compound and other cytochalasins can vary significantly among different cell lines.[7] This variability can be attributed to differences in cell membrane permeability, expression levels of actin and actin-binding proteins, and the specific roles of the actin cytoskeleton in the biology of each cell type. Therefore, it is essential to determine the optimal working concentration for each specific cell line through dose-response experiments.

Troubleshooting Guide

Issue 1: I am not observing the expected morphological changes in my cells after treatment with this compound.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly cell-line dependent.

    • Solution: Perform a dose-response experiment (e.g., a cell viability assay like MTT or a direct observation of morphological changes) to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on published data for similar compounds and narrow it down.

  • Possible Cause 2: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Ensure that the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a recently prepared stock solution.

  • Possible Cause 3: Cell Density. The density of the cell culture can influence the apparent effectiveness of the compound.

    • Solution: Standardize your cell seeding density for all experiments to ensure reproducibility.

Issue 2: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: DMSO Toxicity. The concentration of the solvent (DMSO) in the final culture medium may be too high.

    • Solution: Calculate the final DMSO concentration in your working dilutions. It should ideally be 0.1% or lower.[5] If necessary, prepare a more concentrated stock solution to minimize the volume of DMSO added to the culture. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments to assess the effect of the solvent alone.

  • Possible Cause 2: High Cell Line Sensitivity. Your cell line may be particularly sensitive to the disruption of the actin cytoskeleton.

    • Solution: Lower the concentration range in your dose-response experiments. You may need to work in the nanomolar range for highly sensitive cells.

Issue 3: I see precipitate in my culture medium after adding this compound.

  • Possible Cause: Poor Solubility. this compound may precipitate in aqueous culture medium, especially at higher concentrations.

    • Solution: Ensure that the stock solution in DMSO is fully dissolved before diluting it in the culture medium. When preparing working dilutions, add the this compound stock solution to the medium and mix thoroughly immediately. Avoid storing diluted solutions in aqueous buffers for extended periods.

Experimental Protocols & Data

Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Remember to include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various aspochalasins and cytochalasins on different cancer cell lines, providing a reference for estimating starting concentrations for your experiments. Note that these are not all specific to this compound, but offer a comparative overview.

CompoundCell LineAssay TypeIC50 / EffectReference
This compound related compoundsL929 (mouse fibroblast)MTT Assay14 µM to 43 µM[7]
Cytochalasin B and D analoguesL929, KB3.1, MCF-7, A549, PC-3, SKOV-3, A431MTT Assay1.55 to 11.28 µM[8]
Phomacin AHT-29Not Specified0.6 µg/mL[9]
Phomacin BHT-29Not Specified1.4 µg/mL[9]
Aspochalamins A-CHM02, MCF7, HepG2, Huh7Not Specified<10 µg/ml[9]
Cytochalasin DCOS-7Morphological ChangeRetraction and arborization at 3 and 10 µM[1]
Cytochalasin DCaco-2TEER reduction1 and 10 µg/mL showed effect[10]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound inhibits actin polymerization.

AspochalasinD_Mechanism cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin Barbed_End G-actin->Barbed_End Polymerization F-actin F-actin Disrupted_Cytoskeleton Disrupted_Cytoskeleton Pointed_End Pointed_End->G-actin Depolymerization Aspochalasin_D Aspochalasin_D Aspochalasin_D->Barbed_End Binds to and blocks the barbed end Inhibited_Motility Inhibited_Motility Inhibited_Cytokinesis Inhibited_Cytokinesis

Caption: this compound's inhibitory effect on actin polymerization.

Experimental Workflow Diagram

This diagram outlines the general workflow for determining the optimal dosage of this compound.

Dosage_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions of this compound A->C B 2. Seed Cells in 96-well Plate D 4. Treat Cells and Incubate B->D C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance E->F G 7. Analyze Data and Determine IC50 F->G

Caption: Workflow for determining this compound's optimal dosage.

References

Validation & Comparative

A Comparative Guide: Aspochalasin D and Cytochalasin D in Actin Dynamics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two prominent members of the cytochalasan family, aspochalasin D and cytochalasin D, on the actin cytoskeleton. While both compounds are recognized for their potent inhibitory effects on actin dynamics, this document aims to delineate their known mechanisms, present available quantitative data, and provide detailed experimental protocols for their study.

Introduction to this compound and Cytochalasin D

This compound and cytochalasin D belong to the cytochalasan class of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. These compounds are widely utilized as powerful research tools to investigate the multifaceted roles of the actin cytoskeleton in cellular processes such as motility, division, and morphology. Their ability to disrupt the intricate dynamics of actin polymerization makes them valuable agents in cell biology and potential starting points for therapeutic development.

Mechanism of Action on Actin

Cytochalasin D is a well-characterized inhibitor of actin polymerization. Its primary mechanism involves binding with high affinity to the barbed (fast-growing) end of filamentous actin (F-actin). This interaction physically obstructs the addition of new actin monomers, thereby halting filament elongation.[1][2][3] Furthermore, cytochalasin D can induce the dimerization of globular actin (G-actin) monomers, a process that can paradoxically accelerate the initial nucleation phase of polymerization.[4] It has also been shown to stimulate the ATPase activity of F-actin, which may contribute to filament destabilization.[5] Some studies also suggest that at micromolar concentrations, cytochalasin D can sever actin filaments.

This compound , being a structural analog of cytochalasin D, is presumed to share a similar mechanism of action by interacting with actin filaments. However, detailed biochemical studies providing specific quantitative data on its direct interaction with actin are less abundant in publicly available literature. Its potent cytotoxic effects and ability to disrupt cellular integrity strongly suggest a profound impact on the actin cytoskeleton, likely through inhibition of polymerization.

Quantitative Comparison of Effects on Actin

A direct quantitative comparison is hampered by the limited availability of specific biochemical data for this compound. However, extensive research on cytochalasin D provides a solid baseline for understanding the potential potency of this class of compounds.

ParameterCytochalasin DThis compoundReference
Binding Affinity (Kd) to F-actin ~2 nMNot Reported[3]
Binding Affinity (Kd) to G-actin ~2-20 µM (divalent cation dependent)Not Reported[3][4]
IC50 for Actin Polymerization Inhibition ~10⁻⁸ MNot Reported
Cytotoxicity (IC50) Varies by cell line (e.g., ~0.1 µM in some cancer cells)Varies by cell line (reported to have potent cytotoxicity)[6]

Effects on Cell Morphology and the Actin Cytoskeleton

Cytochalasin D induces dramatic and well-documented changes in cell morphology. Treatment typically leads to:

  • Disruption of the actin cytoskeleton: This includes the breakdown of stress fibers and the cortical actin network.[7][8]

  • Cell rounding and arborization: Cells lose their flattened shape and often develop branched, tree-like extensions.

  • Inhibition of cell motility and cytokinesis: By interfering with the dynamic actin rearrangements necessary for these processes.[1]

  • Formation of actin aggregates: Irregular foci of F-actin can be observed within the cytoplasm of treated cells.[9]

This compound is reported to cause a collapse of cellular integrity, which is a strong indicator of severe disruption to the actin cytoskeleton. Studies have shown that it induces the formation of rod-like structures containing actin within the cytoplasm of treated fibroblasts. This effect on actin organization is a key contributor to its observed cytotoxic activity.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by cytochalasans has downstream effects on numerous signaling pathways that are intrinsically linked to cytoskeletal dynamics. For instance, alterations in actin organization can impact mechanotransduction pathways, cell adhesion signaling, and endocytosis.

G cluster_0 Cytochalasan Treatment cluster_1 Actin Cytoskeleton cluster_2 Cellular Processes This compound This compound Actin Dynamics Actin Dynamics This compound->Actin Dynamics Inhibition Cytochalasin D Cytochalasin D Cytochalasin D->Actin Dynamics Inhibition G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cell Morphology Cell Morphology Actin Dynamics->Cell Morphology Cell Motility Cell Motility Actin Dynamics->Cell Motility Cytokinesis Cytokinesis Actin Dynamics->Cytokinesis Signaling Pathways Signaling Pathways Actin Dynamics->Signaling Pathways

Figure 1: Logical relationship of cytochalasan effects on actin and cellular processes.

G cluster_0 Upstream Signaling cluster_1 Actin Regulators cluster_2 Actin Dynamics cluster_3 Cytochalasan Target Growth Factors Growth Factors Rho GTPases Rho GTPases Growth Factors->Rho GTPases ECM Adhesion ECM Adhesion ECM Adhesion->Rho GTPases Formins Formins Rho GTPases->Formins Arp2/3 Complex Arp2/3 Complex Rho GTPases->Arp2/3 Complex Nucleation Nucleation Formins->Nucleation Branching Branching Arp2/3 Complex->Branching Elongation Elongation Nucleation->Elongation Cytochalasin D / this compound Cytochalasin D / this compound Elongation->Cytochalasin D / this compound Inhibits

Figure 2: Simplified signaling pathway illustrating actin regulation and the point of intervention for cytochalasans.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound and Cytochalasin D stock solutions in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Prepare a monomeric actin solution by mixing unlabeled and pyrene-labeled G-actin (typically 5-10% labeling) in G-buffer on ice.

  • Add the desired concentration of this compound, cytochalasin D, or DMSO (vehicle control) to the wells of the microplate.

  • Add the monomeric actin solution to the wells.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a desired period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve reflects the elongation rate.

G A Prepare Pyrene-labeled G-actin solution C Add G-actin solution to wells A->C B Add Compound (this compound/Cytochalasin D) or DMSO to wells B->C D Initiate Polymerization (add 10x Buffer) C->D E Measure Fluorescence over time D->E F Analyze Data (Plot Fluorescence vs. Time) E->F

Figure 3: Experimental workflow for the pyrene-actin polymerization assay.

Visualization of F-actin by Phalloidin Staining

This protocol allows for the visualization of the F-actin cytoskeleton in cultured cells treated with the compounds.

Materials:

  • Cultured cells on coverslips

  • This compound and Cytochalasin D

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with the desired concentrations of this compound, cytochalasin D, or DMSO for the desired time period.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • (Optional) Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the F-actin organization using a fluorescence microscope with appropriate filter sets.

Conclusion

Both this compound and cytochalasin D are potent disruptors of the actin cytoskeleton. Cytochalasin D is extensively studied, with a well-established mechanism of action involving binding to the barbed end of F-actin and inhibiting polymerization. While direct quantitative data for this compound's interaction with actin is not as readily available, its structural similarity and profound effects on cell morphology and integrity strongly suggest a comparable, potent mechanism. Further biochemical studies on this compound are warranted to precisely quantify its effects on actin dynamics and to enable a more direct comparison with cytochalasin D. The experimental protocols provided herein offer a robust framework for researchers to conduct such comparative studies and to further elucidate the intricate roles of the actin cytoskeleton in health and disease.

References

A Comparative Guide to Actin Inhibition: Validating Aspochalasin D's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aspochalasin D with other common actin inhibitors, offering experimental data and detailed protocols to validate its inhibitory effects on actin dynamics.

Executive Summary

This compound, a member of the cytochalasin family of mycotoxins, disrupts actin polymerization and organization, impacting critical cellular processes such as migration, division, and morphology. Understanding its specific effects in comparison to other well-characterized actin inhibitors is crucial for its application in research and potential therapeutic development. This guide presents a side-by-side analysis of this compound, cytochalasin D, latrunculin A, and phalloidin, detailing their mechanisms of action, quantitative effects on actin dynamics, and cytotoxicity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate the design and execution of validation studies.

Comparison of Actin Inhibitors

The following table summarizes the key characteristics and quantitative effects of this compound and other commonly used actin inhibitors.

FeatureThis compoundCytochalasin DLatrunculin APhalloidin
Primary Mechanism of Action Binds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of actin monomers. Induces the formation of cytoplasmic actin-containing rodlets.[1]Binds to the barbed (+) end of F-actin, inhibiting monomer addition and inducing filament disassembly.[2][3]Sequesters G-actin monomers, preventing their incorporation into filaments.Binds to and stabilizes F-actin, preventing depolymerization.[4]
Effect on Actin Polymerization Inhibits elongation.Inhibits elongation and can induce depolymerization. At low concentrations, can increase the initial rate of polymerization by promoting nucleation via dimer formation.[5][6][7][8]Potent inhibitor of polymerization.Promotes polymerization and stabilizes filaments.
Reported IC50 / Effective Concentration Qualitative descriptions of activity at µM concentrations are available, but specific IC50 values for in vitro actin polymerization are not consistently reported. Induces morphological changes in fibroblasts at concentrations around 0.2 µg/ml.Half-maximal inhibition of actin assembly rate at approximately 10 nM.[9] Effective concentration in cells ranges from 200 pM to 2 µM for affecting mechanical properties.[4][10]Effective concentration in cells for disrupting mechanical properties is in the range of 20 nM to 200 nM.[4][10]Stabilizes actin filaments at nanomolar concentrations.
Cellular Effects Induces formation of cytoplasmic actin-containing rodlets in fibroblasts.[1] Disrupts the actin cytoskeleton and alters cell morphology.Disrupts stress fibers, inhibits cell migration and cytokinesis, and alters cell morphology.[11]Disrupts the actin cytoskeleton, leading to changes in cell shape and inhibition of motility.Stabilizes actin filaments, leading to an accumulation of F-actin and inhibition of dynamic processes like cell division and motility.
Cytotoxicity Exhibits cytotoxic activities against various mammalian cell lines with IC50 values ranging from approximately 1.55 to 11.28 µM.Cytotoxicity is cell-type dependent, with IC50 values generally in the low micromolar range.IC50 values for cytotoxicity vary depending on the cell line, typically in the nanomolar to low micromolar range.Generally has lower acute cytotoxicity compared to actin depolymerizing agents but can be toxic at higher concentrations or with prolonged exposure.

Mechanism of Action and Signaling Pathways

The distinct mechanisms by which these inhibitors affect actin dynamics are crucial for interpreting experimental results.

Actin_Inhibitor_Mechanisms cluster_polymerization Polymerization cluster_inhibitors Inhibitors G_actin G-Actin (Monomers) Barbed_End G_actin->Barbed_End Association F_actin F-Actin (Filament) Pointed_End Barbed_End->G_actin Dissociation Aspochalasin_D This compound Aspochalasin_D->Barbed_End Binds & Inhibits Association/ Dissociation Cytochalasin_D Cytochalasin D Cytochalasin_D->Barbed_End Binds & Blocks Association Latrunculin_A Latrunculin A Latrunculin_A->G_actin Sequesters Phalloidin Phalloidin Phalloidin->F_actin Binds & Stabilizes (Prevents Dissociation)

Caption: Mechanisms of action for different actin inhibitors.

Experimental Protocols

To facilitate the validation of this compound's inhibitory effect on actin, detailed protocols for key experiments are provided below.

Pyrene-Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled actin upon its incorporation into a polymer, providing a quantitative measure of actin polymerization kinetics.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound and other inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorometer and microplates

Procedure:

  • Preparation of G-actin: Reconstitute lyophilized G-actin in G-buffer to a stock concentration of 10 µM. Prepare a working solution by mixing unlabeled and pyrene-labeled G-actin to achieve 5-10% labeling.

  • Assay Setup: In a microplate well, add G-buffer and the desired concentration of this compound or other inhibitors. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Initiation of Polymerization: Add the G-actin working solution to the wells. Immediately after, add 1/10th the final volume of 10x Polymerization Buffer to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a desired duration (e.g., 1-2 hours). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the early, linear phase of the curve. The final extent of polymerization is determined by the plateau fluorescence.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of actin inhibitors on the collective migration of a cell monolayer.

Materials:

  • Adherent cell line (e.g., fibroblasts, epithelial cells)

  • Cell culture medium and supplements

  • Culture inserts or a sterile pipette tip for creating the "wound"

  • This compound and other inhibitors

  • Microscope with live-cell imaging capabilities or a standard inverted microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into a culture plate or dish at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once a confluent monolayer has formed, create a "wound" by either removing the culture insert or gently scratching the monolayer with a sterile pipette tip.

  • Inhibitor Treatment: Wash the cells with fresh medium to remove dislodged cells and then add medium containing the desired concentration of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Immediately after adding the inhibitors, capture the first image of the wound (time 0). Continue to capture images at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound in the control wells has closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure for each condition.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic effects of the inhibitors.

Materials:

  • Adherent cell line

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound or other inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus inhibitor concentration to determine the IC50 value for cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on actin.

Actin_Inhibition_Workflow start Start: Hypothesis (Compound inhibits actin) in_vitro In Vitro Assay (Pyrene-Actin Polymerization) start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based migration Cell Migration Assay (Wound Healing) cell_based->migration cytotoxicity Cytotoxicity Assay (MTT) cell_based->cytotoxicity analysis Data Analysis & Comparison migration->analysis cytotoxicity->analysis conclusion Conclusion: Validate Inhibitory Effect analysis->conclusion

Caption: A typical experimental workflow for validating an actin inhibitor.

References

Unraveling the Structure-Activity Relationship of Aspochalasin D and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochalasin D, a member of the cytochalasan family of fungal metabolites, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including potent cytotoxic, and antiproliferative effects. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundNCI-H460 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SF-268 (CNS Cancer) IC50 (µM)Ba/F3 (Pro-B Cell) IC50 (µg/mL)
Aspochalasin Cweak to moderateweak to moderateweak to moderate-
This compound weak to moderateweak to moderateweak to moderate-
Aspochalasin Eweak to moderateweak to moderateweak to moderate-
Aspochalasin Iweak to moderateweak to moderateweak to moderate-
Aspochalasin Jweak to moderateweak to moderateweak to moderate-
Aspochalasin Kweak to moderateweak to moderateweak to moderate-
TMC-169---0.49[1]

Note: "weak to moderate cytotoxicity" indicates that while the compounds showed activity, specific IC50 values were not provided in the cited source[2]. Further research is needed to quantify the precise potency.

Key Observations from SAR Studies:

  • Macrocyclic Scaffold: Minor modifications on the frequently substituted macrocyclic scaffold of aspochalasins can lead to a complete loss or significant enhancement of activity[1].

  • C-17 and C-18 Hydroxylation: The presence of hydroxyl groups at the C-17 and C-18 positions on the macrocycle appears to be important for biological activity. For instance, the C-17 hydroxyl preference may contribute to anticancer effects[1].

  • Isoindole Ring Substitutions: Modifications on the highly substituted isoindole ring also play a critical role in modulating the biological activity of aspochalasins[1].

Mechanism of Action: Inhibition of Actin Polymerization and Induction of Apoptosis

The primary mechanism of action for this compound and its analogs is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, these compounds prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.

AspochalasinD_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Cascade AspD This compound & Analogs Actin Actin Filament AspD->Actin Inhibits Polymerization Disruption Cytoskeleton Disruption Actin->Disruption Procaspase3 Pro-caspase-3 Disruption->Procaspase3 Induces Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound or its analogs and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Actin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of actin in vitro.

Materials:

  • Actin from rabbit skeletal muscle

  • Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • Pyrene-labeled actin

  • This compound and its analogs

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin in a low ionic strength buffer.

  • Add pyrene-labeled G-actin to the unlabeled G-actin at a 1:10 ratio.

  • Initiate polymerization by adding the polymerization buffer.

  • Monitor the increase in fluorescence intensity over time using a fluorometer (excitation at 365 nm, emission at 407 nm). The increase in fluorescence corresponds to the incorporation of pyrene-labeled actin into filaments.

  • Perform the assay in the presence and absence of various concentrations of this compound or its analogs.

  • Determine the effect of the compounds on the rate and extent of actin polymerization by comparing the fluorescence curves.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound and its analogs.

SAR_Workflow cluster_0 Compound Preparation & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Determination Isolation Isolation of Natural Analogs Purification Purification & Structural Elucidation Isolation->Purification Synthesis Synthesis of Novel Analogs Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity ActinAssay Actin Polymerization Assay Purification->ActinAssay Data Data Collection (IC50, etc.) Cytotoxicity->Data ActinAssay->Data Mechanism Mechanism of Action Studies SAR SAR Analysis Mechanism->SAR Data->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for SAR studies of this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. Further research, particularly the generation of more extensive and comparative quantitative data, will be instrumental in the development of these promising compounds into effective therapeutic agents.

References

Cross-Validation of Aspochalasin D: A Comparative Guide to Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the biological effects of aspochalasin D, a potent cytochalasan fungal metabolite. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of experimental findings related to this compound. This document summarizes quantitative data, details experimental protocols, and presents visual diagrams of key cellular pathways and workflows to offer a thorough comparison of this compound's performance with alternative experimental validation methods.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
NCI-H460Lung CancerNot Specified[1]
MCF-7Breast CancerNot Specified[1]
SF-268CNS CancerNot Specified[1]
P388/ADRLeukemia42[2]

Cross-Validation of Cytotoxicity Assays:

To ensure the reliability of cytotoxicity data, it is crucial to employ multiple assays that measure different cellular parameters. Commonly used methods include the MTT, LDH, and Neutral Red uptake assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity and cytolysis.

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocols:

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength to determine LDH activity.

Induction of Apoptosis by this compound

This compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. One study has shown that this compound is a more potent apoptosis inducer in HCT116 human colon cancer cells than the related compound, cytochalasin D[3].

Cross-Validation of Apoptosis Assays:

The induction of apoptosis can be confirmed and quantified using a variety of experimental techniques that target different stages and markers of the apoptotic process.

  • Morphological Analysis: Observing characteristic changes in cell morphology, such as cell shrinkage, membrane blebbing, and chromatin condensation, using phase-contrast or fluorescence microscopy.

  • DNA Fragmentation Analysis: Detecting the cleavage of DNA into a characteristic ladder pattern using agarose gel electrophoresis (DNA ladder assay) or by labeling DNA strand breaks (TUNEL assay).

  • Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

  • Caspase Activity Assays: Measuring the activity of caspases, a family of proteases that are key mediators of apoptosis.

A robust study would employ a combination of these methods to confirm that this compound-induced cell death occurs through an apoptotic mechanism. For example, initial observations of apoptotic morphology could be quantified by Annexin V/PI staining and further confirmed by detecting DNA fragmentation and caspase activation.

Experimental Protocols:

Annexin V/PI Staining Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

DNA Ladder Assay Protocol:

  • After treatment with this compound, lyse the cells to extract genomic DNA.

  • Treat the DNA with RNase A and Proteinase K.

  • Precipitate the DNA with ethanol.

  • Run the DNA on a 1.5-2% agarose gel.

  • Visualize the DNA fragments under UV light after staining with ethidium bromide or a similar dye.

Cell Cycle Arrest Induced by this compound

Cytochalasans, including this compound, are known to interfere with actin polymerization, a critical process for cell division. This disruption can lead to cell cycle arrest, often at the G2/M phase.

Cross-Validation of Cell Cycle Analysis:

To accurately determine the phase of the cell cycle at which this compound exerts its effects, multiple experimental approaches should be used in concert.

  • Flow Cytometry with DNA Staining: This is the most common method for cell cycle analysis. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide or DAPI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Microscopy: Visual confirmation of cell cycle arrest can be obtained through microscopy. For example, an accumulation of cells with a rounded-up morphology and condensed chromatin is indicative of a G2/M arrest.

  • Western Blotting for Cell Cycle Markers: The expression levels of key cell cycle regulatory proteins can be analyzed by Western blotting. For a suspected G2/M arrest, one would examine the levels of proteins such as Cyclin B1 and phosphorylated histone H3.

Combining these techniques provides a more detailed and validated understanding of the effects of this compound on cell cycle progression. Flow cytometry provides quantitative data on the distribution of cells in different phases, microscopy offers a visual confirmation of the cellular phenotype, and Western blotting elucidates the underlying molecular mechanisms.

Experimental Protocols:

Flow Cytometry for Cell Cycle Analysis Protocol:

  • Treat cells with this compound.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A to remove RNA.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry.

Western Blot for Cyclin B1 Protocol:

  • Lyse this compound-treated cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against Cyclin B1.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

To visualize the interconnectedness of the experimental approaches and the cellular processes affected by this compound, the following diagrams are provided.

This compound Mechanism of Action and Validation Workflow cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Cross-Validation Methods AspochalasinD This compound Cytotoxicity Cytotoxicity AspochalasinD->Cytotoxicity Apoptosis Apoptosis AspochalasinD->Apoptosis CellCycleArrest Cell Cycle Arrest AspochalasinD->CellCycleArrest MTT_LDH MTT & LDH Assays Cytotoxicity->MTT_LDH Validate with AnnexinV_DNA_Ladder Annexin V & DNA Ladder Apoptosis->AnnexinV_DNA_Ladder Validate with FlowCytometry_Western Flow Cytometry & Western Blot CellCycleArrest->FlowCytometry_Western Validate with

Caption: Workflow for validating the cellular effects of this compound.

Apoptosis Induction and Detection Pathway AspochalasinD This compound CellularStress Cellular Stress AspochalasinD->CellularStress CaspaseActivation Caspase Activation CellularStress->CaspaseActivation PS_Externalization PS Externalization CaspaseActivation->PS_Externalization DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation CaspaseAssay Caspase Assay CaspaseActivation->CaspaseAssay Measured by AnnexinV Annexin V Staining PS_Externalization->AnnexinV Detected by ApoptoticBodyFormation Apoptotic Body Formation DNA_Fragmentation->ApoptoticBodyFormation TUNEL TUNEL Assay DNA_Fragmentation->TUNEL Detected by

Caption: Pathway of apoptosis induction and corresponding detection methods.

Cell Cycle Arrest and Validation AspochalasinD This compound ActinDisruption Actin Polymerization Disruption AspochalasinD->ActinDisruption G2M_Arrest G2/M Phase Arrest ActinDisruption->G2M_Arrest FlowCytometry Flow Cytometry (DNA Content) G2M_Arrest->FlowCytometry Quantified by Microscopy Microscopy (Morphology) G2M_Arrest->Microscopy Visualized by WesternBlot Western Blot (Cyclin B1) G2M_Arrest->WesternBlot Confirmed by

Caption: Mechanism of cell cycle arrest and methods for its validation.

References

Evaluating the Specificity of Aspochalasin D for Actin Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in processes ranging from cell motility and division to intracellular transport. Molecules that modulate actin dynamics are invaluable tools for cell biology research and hold potential as therapeutic agents. Aspochalasin D, a member of the cytochalasin family of mycotoxins, is known to interfere with actin polymerization. This guide provides a comparative analysis of this compound's specificity for its actin targets, juxtaposed with other well-characterized actin-binding compounds: cytochalasin D, latrunculin A, and phalloidin. The information presented herein is intended to aid researchers in selecting the appropriate tool for their experimental needs and to provide a framework for evaluating the on-target and potential off-target effects of these compounds.

Mechanism of Action and Binding Affinity

The primary mechanism by which this compound and its congeners affect actin dynamics is by interacting with the barbed (fast-growing) end of actin filaments (F-actin). This interaction inhibits the addition of new actin monomers (G-actin) to the filament, and in some cases, can also lead to the severing of existing filaments. In contrast, other actin-targeting compounds utilize different mechanisms to disrupt the actin cytoskeleton.

Latrunculin A acts by sequestering G-actin monomers, thereby preventing their incorporation into filaments and leading to a net depolymerization. Phalloidin, on the other hand, binds to and stabilizes F-actin, preventing its depolymerization and effectively freezing the actin cytoskeleton in a filamentous state.

Table 1: Comparative Binding Affinities of Actin-Targeting Compounds

CompoundTargetBinding Affinity (Kd)Primary Effect on Actin Dynamics
This compound F-actin (barbed end)Data not available (inferred from Cytochalasin D)Inhibition of polymerization, potential severing
Cytochalasin D F-actin (barbed end)~0.5 nM⁻¹ (K)Inhibition of polymerization, severing
G-actin (Mg²⁺-bound)2.6 µM[1][2]Lower affinity interaction
G-actin (Ca²⁺-bound)18 µM[1][2]Lower affinity interaction
Latrunculin A G-actin (ATP-bound)0.1 µM[3][4][5][6]Sequestration of monomers
G-actin (ADP-Pi-bound)0.4 µM[3][4][5][6]Sequestration of monomers
G-actin (ADP-bound)4.7 µM[3][4][5][6]Sequestration of monomers
Phalloidin F-actinVery high affinity (low nM range)Stabilization, prevention of depolymerization
Arp2/3 complex25 ± 4 nM[7]Potential off-target interaction

Experimental Protocols

To experimentally determine and compare the specificity of this compound and other compounds for actin, a variety of in vitro and cell-based assays can be employed. A foundational in vitro assay is the actin polymerization assay using pyrene-labeled actin.

In Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. The fluorescence of pyrene-actin is significantly enhanced upon polymerization, providing a real-time readout of filament formation.

Materials:

  • Monomeric (G-)actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • This compound and other compounds of interest (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

  • 96-well black microplate

Protocol:

  • Preparation of G-actin: Reconstitute lyophilized G-actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization. Centrifuge at 14,000 x g for 15 minutes at 4°C to remove any aggregates. Use the supernatant for the assay. The final working concentration of actin is typically 2-4 µM, with 5-10% pyrene-labeled actin.

  • Assay Setup:

    • In a 96-well plate, add G-buffer to each well.

    • Add the desired concentration of this compound or other test compounds to the appropriate wells. Include a solvent control (e.g., DMSO).

    • Add the G-actin solution (containing a mix of unlabeled and pyrene-labeled actin) to each well.

  • Initiation of Polymerization:

    • To start the polymerization reaction, add 1/10th volume of 10x Polymerization Buffer to each well.

    • Immediately place the plate in the fluorometer.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period of 30-60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

  • Data Analysis:

    • The initial rate of polymerization can be determined from the slope of the initial linear phase of the curve.

    • The extent of polymerization is represented by the plateau of the curve.

    • Calculate the IC₅₀ value for inhibition of polymerization for each compound by testing a range of concentrations.

Potential Off-Target Effects

A critical aspect of evaluating the specificity of any actin-targeting compound is to consider its potential off-target effects. While these compounds are primarily known for their interaction with actin, they may bind to other cellular components, leading to unintended biological consequences.

Table 2: Known and Potential Off-Target Effects

CompoundKnown/Potential Off-Target Effects
This compound / Cytochalasins - Inhibition of glucose transporters (e.g., GLUT1)[8].- Interaction with ATP-binding cassette (ABC) transporters, potentially affecting drug efflux[9].
Latrunculin A - Generally considered highly specific for G-actin, but thorough off-target profiling is limited.
Phalloidin - Binds to the Arp2/3 complex, which is involved in actin nucleation and branching[7].- Can induce non-specific cellular stress and toxicity, particularly at higher concentrations[10].

Visualizing Mechanisms and Workflows

To better understand the distinct mechanisms of these actin modulators and the experimental approach to their evaluation, the following diagrams are provided.

Actin_Targeting_Mechanisms cluster_G_Actin G-Actin Pool cluster_F_Actin F-Actin Filament G_Actin G-Actin Monomers F_Actin Barbed End ... Pointed End G_Actin->F_Actin:barbed Polymerization F_Actin->G_Actin Depolymerization AspochalasinD This compound (Cytochalasins) AspochalasinD->F_Actin:barbed Blocks Elongation LatrunculinA Latrunculin A LatrunculinA->G_Actin Sequesters Phalloidin Phalloidin Phalloidin->F_Actin Stabilizes Actin_Polymerization_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis Actin_Prep Prepare G-actin solution (unlabeled + pyrene-labeled) Plate_Setup Set up 96-well plate with buffer, compounds, and G-actin Actin_Prep->Plate_Setup Compound_Prep Prepare serial dilutions of This compound & Comparators Compound_Prep->Plate_Setup Initiate Initiate polymerization with 10x Polymerization Buffer Plate_Setup->Initiate Measure Measure fluorescence kinetics (Ex: 365nm, Em: 407nm) Initiate->Measure Plot Plot fluorescence vs. time Measure->Plot Analyze Determine initial polymerization rate and extent of polymerization Plot->Analyze IC50 Calculate IC50 values for inhibition Analyze->IC50

References

Synergistic Potential of Aspochalasin D in Combination Cancer Therapy: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synergistic Interactions, Experimental Designs, and Underlying Mechanisms

The quest for more effective and less toxic cancer treatments has led researchers to explore combination therapies, a strategy that can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. Aspochalasin D, a member of the cytochalasan family of fungal metabolites, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of actin polymerization, a critical process in cell division, motility, and signaling. While the standalone anticancer potential of this compound is under investigation, its true promise may lie in its ability to synergize with other established anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound with other anti-cancer drugs, supported by available preclinical data.

Current Landscape of this compound Combination Research

Despite the recognized potential of cytochalasans in cancer therapy, specific studies detailing the synergistic effects of this compound with other anticancer drugs are limited in publicly available scientific literature. The broader family of cytochalasans, however, has been shown to exhibit synergistic potential with microtubule-targeting agents. This suggests a promising avenue for future research into this compound combinations. The disruption of both actin filaments by this compound and microtubules by agents like taxanes or vinca alkaloids could lead to a potent dual assault on the cancer cell cytoskeleton, ultimately inducing cell death more effectively than either agent alone.

Hypothetical Synergistic Combinations and a Framework for Investigation

Given the lack of direct experimental data for this compound, this guide will propose a framework for investigating its synergistic potential based on the known mechanisms of other cytochalasans and common classes of anticancer drugs. The following sections will outline hypothetical experimental designs and the types of data that would be crucial for evaluating synergy.

Table 1: Potential Anti-Cancer Drug Classes for Combination Studies with this compound

Drug ClassExamplesRationale for Synergy with this compound
Microtubule-Targeting Agents Paclitaxel, Docetaxel, Vincristine, VinblastineDual disruption of the cytoskeleton (actin filaments and microtubules) could lead to enhanced mitotic catastrophe and apoptosis.
Topoisomerase Inhibitors Doxorubicin, Etoposide, IrinotecanThis compound's disruption of the cytoskeleton may interfere with DNA repair mechanisms, sensitizing cells to DNA damage induced by topoisomerase inhibitors.
Alkylating Agents Cisplatin, CyclophosphamideSimilar to topoisomerase inhibitors, cytoskeletal disruption could potentiate the effects of DNA-damaging agents.
Kinase Inhibitors (e.g., EGFR, PI3K, MAPK inhibitors)Actin dynamics are closely linked to various signaling pathways. Combining this compound with inhibitors of key cancer-driving kinases could lead to synergistic inhibition of cell proliferation and survival.

Proposed Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a series of well-defined in vitro experiments are necessary.

Cell Viability and Proliferation Assays
  • Objective: To quantify the cytotoxic and anti-proliferative effects of this compound alone and in combination with other drugs.

  • Methodology:

    • Cell Culture: Select a panel of cancer cell lines representing different tumor types.

    • Drug Treatment: Treat cells with a range of concentrations of this compound, the combination drug, and the combination of both at various ratios.

    • MTT or SRB Assay: After a defined incubation period (e.g., 48-72 hours), assess cell viability using a metabolic assay like MTT or a protein-based assay like SRB.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination. Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination.

Apoptosis and Cell Cycle Analysis
  • Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death (apoptosis) and/or cell cycle arrest.

  • Methodology:

    • Drug Treatment: Treat cells with synergistic concentrations of the drug combination as determined by viability assays.

    • Flow Cytometry:

      • Apoptosis: Stain cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

      • Cell Cycle: Fix and stain cells with a DNA-intercalating dye (e.g., PI) to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

    • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Visualizing Potential Mechanisms and Workflows

Signaling Pathway of Cytoskeletal Disruption

The following diagram illustrates the potential dual impact of combining this compound with a microtubule-targeting agent on the cancer cell cytoskeleton.

cluster_0 This compound cluster_1 Microtubule-Targeting Agent Aspochalasin_D This compound Actin Actin Polymerization Aspochalasin_D->Actin Inhibits Microtubule_Agent e.g., Paclitaxel Microtubules Microtubule Dynamics Microtubule_Agent->Microtubules Disrupts Cytoskeleton Cytoskeletal Integrity Actin->Cytoskeleton Microtubules->Cytoskeleton Cell_Division Mitotic Arrest Cytoskeleton->Cell_Division Disruption leads to Apoptosis Apoptosis Cell_Division->Apoptosis Induces

Caption: Dual cytoskeletal attack by combining this compound and a microtubule-targeting agent.

Experimental Workflow for Synergy Assessment

This diagram outlines the logical flow of experiments to determine and characterize the synergistic effects of this compound.

Start Select Cancer Cell Lines & Combination Drug Viability Cell Viability Assays (MTT/SRB) Start->Viability CI_Calc Calculate Combination Index (CI) & Dose Reduction Index (DRI) Viability->CI_Calc Synergy_Check Synergy Observed? CI_Calc->Synergy_Check Mechanism Investigate Mechanism Synergy_Check->Mechanism Yes No_Synergy Conclude Additive or Antagonistic Effect Synergy_Check->No_Synergy No Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle End Publish Findings Apoptosis->End Cell_Cycle->End No_Synergy->End

Caption: A structured workflow for the preclinical evaluation of this compound combination therapy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is currently lacking, the mechanistic rationale for its combination with other anticancer drugs, particularly those targeting the cytoskeleton, is strong. The experimental framework proposed in this guide provides a clear path for researchers to systematically evaluate these potential synergies. Future in vivo studies using animal models will be crucial to validate in vitro findings and to assess the therapeutic potential of this compound-based combination therapies in a more complex biological system. The exploration of such combinations holds the promise of developing novel and more effective treatment strategies for a range of cancers.

Safety Operating Guide

Navigating the Safe Disposal of Aspochalasin D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before commencing any procedure involving Aspochalasin D, it is crucial to consult the substance's Safety Data Sheet (SDS). Although a specific SDS for this compound was not identified, related compounds such as Cytochalasin D are classified as hazardous substances.[2] Therefore, exercising caution is essential.

Personal Protective Equipment (PPE) and Handling:

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[2] Standard PPE, including a lab coat, nitrile gloves, and safety glasses, must be worn to avoid skin and eye contact.[2][3] In case of accidental contact, wash the affected area thoroughly with soap and water.[2]

Spill Management:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Minor Spills: For small spills, carefully clean the area using dry cleanup procedures to avoid generating dust.[2] The spilled material should be collected with absorbent pads or vermiculite and placed in a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Major Spills: In the case of a larger spill, evacuate the area and alert the appropriate emergency response personnel at your institution.[2] Only trained personnel equipped with full-body protective clothing and breathing apparatus should manage the cleanup.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. The following steps provide a general guideline:

  • Waste Identification and Classification: this compound waste should be classified as hazardous chemical waste. While a specific waste code is not available, it would likely fall under categories for toxic or cytotoxic compounds.[4][5]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[6][7]

  • Containerization: Use a sturdy, leak-proof container that is compatible with the waste. The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[7]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[7]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[7][8]

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes general handling and disposal parameters for hazardous chemicals of this nature, based on available safety information for similar compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, safety glasses[2][3]
Handling Environment Well-ventilated area / Chemical fume hood[2]
Spill Containment Material Sand, earth, or vermiculite[2]
Waste Container Type Labeled, sealed, leak-proof[2][7]
Disposal Method Via approved hazardous waste disposal plant[3]

Experimental Protocols

General Decontamination Procedure for Glassware:

  • Rinse glassware that has come into contact with this compound three times with a suitable organic solvent in which this compound is soluble, such as DMSO.[1]

  • Collect the rinsate as hazardous waste.[7]

  • Wash the glassware with an appropriate laboratory detergent and rinse thoroughly with water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway A Wear Appropriate PPE B Handle in Ventilated Area A->B C This compound Waste (Solid, Contaminated Materials) B->C D Segregate Waste C->D E Containerize in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Facility G->H

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aspochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of aspochalasin D. Adherence to these procedures is essential for ensuring a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for minimizing exposure risk.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended.[4] Latex gloves are not advised.[5] Replace gloves immediately if contaminated.[4]
Body Protection Laboratory Coat or Disposable CoverallFor quantities up to 500 grams, a standard lab coat is suitable. For larger quantities, a low-permeability disposable coverall is recommended.[4] Ensure cuffs are tucked into gloves.[5]
Eye Protection Safety Glasses with Side Shields or GogglesEssential for preventing eye contact with the solid compound or solutions.
Respiratory Protection Dust Mask or RespiratorUse a dust respirator when handling the solid form to avoid inhalation.[4][6] The choice of respirator should be based on a risk assessment.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect against spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps for safe management of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is certified Weighing Weighing Prepare Work Area->Weighing Use analytical balance within fume hood Dissolving Dissolving Weighing->Dissolving Add solvent slowly Experimentation Experimentation Dissolving->Experimentation Conduct all work in fume hood Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Use appropriate disinfectant Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Follow institutional guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE Remove gloves last Hand Washing Hand Washing Doff PPE->Hand Washing Thoroughly wash with soap and water

This compound Handling Workflow Diagram

Detailed Experimental Protocols

Working with Solid this compound:

  • Preparation: Before handling the solid compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Don all required PPE as outlined in the table above.

  • Weighing: To prevent inhalation of dust, conduct all weighing activities within the fume hood.[4] Use a dedicated set of spatulas and weighing boats.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[6][8] It should be stored away from incompatible materials such as strong oxidizing agents.[6][7] The recommended storage temperature is -20°C.[6][8][9]

Working with this compound in Solution:

  • Solubilization: this compound is soluble in organic solvents like DMSO.[8] When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Handling: All work with this compound solutions must be performed within a chemical fume hood. Avoid all personal contact.[4]

Spill Management and Disposal Plan

In Case of a Spill:

  • Minor Spills: For small spills of the solid material, avoid generating dust.[4] Dampen the material with water before sweeping it up into a suitable container for disposal.[4] A vacuum cleaner fitted with a HEPA filter can also be used.[4]

  • Major Spills: Evacuate the area and move upwind.[4] Alert the appropriate emergency response personnel.

  • Contaminated Surfaces: Clean all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[2]

Waste Disposal:

All waste materials, including contaminated PPE, weighing boats, and solutions, must be disposed of in accordance with local, state, and federal regulations.[4] Do not discharge waste into sewers or waterways.[4] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[4]

By adhering to these stringent protocols, researchers can safely handle this compound and minimize the risk of exposure, ensuring a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.